molecular formula C8H9BrO2 B13587108 3-Hydroxy-4-methoxybenzyl bromide CAS No. 111394-51-5

3-Hydroxy-4-methoxybenzyl bromide

Cat. No.: B13587108
CAS No.: 111394-51-5
M. Wt: 217.06 g/mol
InChI Key: HJDXWELICJVYDY-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzyl bromide (: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111394-51-5

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

5-(bromomethyl)-2-methoxyphenol

InChI

InChI=1S/C8H9BrO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5H2,1H3

InChI Key

HJDXWELICJVYDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CBr)O

Origin of Product

United States

Foundational & Exploratory

3-Hydroxy-4-methoxybenzyl bromide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and properties of 3-Hydroxy-4-methoxybenzyl bromide (Isovanillyl bromide), a critical intermediate in the synthesis of bioactive compounds, including dopamine agonists and vanilloid receptor modulators.

Executive Summary

3-Hydroxy-4-methoxybenzyl bromide (CAS: 111394-51-5) is a highly reactive benzyl halide derivative of isovanillin. Characterized by a benzylic bromine atom and a free phenolic hydroxyl group, it serves as a versatile electrophile in organic synthesis. It is primarily employed to introduce the isovanillyl moiety (3-hydroxy-4-methoxybenzyl group) into amine, thiol, or carbon nucleophiles via nucleophilic substitution (


) reactions. Due to the presence of both a nucleophilic phenol and an electrophilic benzyl bromide within the same molecule, the compound is prone to self-polymerization and requires specific handling protocols to maintain integrity.

Chemical Identity & Properties

Nomenclature & Structure
  • IUPAC Name: 5-(Bromomethyl)-2-methoxyphenol

  • Common Names: Isovanillyl bromide; 3-Hydroxy-4-methoxybenzyl bromide

  • CAS Number: 111394-51-5[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 217.06 g/mol

Physical & Chemical Properties

The following data summarizes the physicochemical characteristics critical for experimental design.

PropertyValue / DescriptionNote
Physical State Pale yellow to off-white solidLow melting point solid; often forms a viscous oil if impure.[2]
Melting Point 90–95 °C (Estimated)Isomeric vanillyl bromide melts ~78°C; purity affects MP significantly.
Solubility DCM, THF, Ethyl Acetate, TolueneReacts with protic solvents (MeOH, EtOH) over time (solvolysis).
Stability Low (Moisture/Heat Sensitive)Prone to hydrolysis (HBr release) and self-alkylation. Store at -20°C under Argon.
Reactivity High (

/

mixed)
Benzylic position is highly activated by the electron-rich aromatic ring.

Synthesis Protocol

The synthesis of 3-hydroxy-4-methoxybenzyl bromide is most efficiently achieved via a two-step sequence starting from Isovanillin (3-hydroxy-4-methoxybenzaldehyde). Direct bromination of the ring is avoided by targeting the alcohol intermediate.

Reaction Scheme

The pathway involves the reduction of the aldehyde followed by the conversion of the resulting alcohol to the bromide using Hydrogen Bromide (HBr) or Phosphorus Tribromide (


).

Synthesis Isovanillin Isovanillin (3-OH-4-OMe-Ph-CHO) Alcohol Isovanillyl Alcohol (Intermediate) Isovanillin->Alcohol NaBH4, MeOH 0°C -> RT Bromide 3-Hydroxy-4-methoxybenzyl Bromide (Product) Alcohol->Bromide HBr (48%) or PBr3 DCM, 0°C

Figure 1: Two-step synthesis pathway from Isovanillin.

Detailed Methodology
Step 1: Reduction to Isovanillyl Alcohol
  • Reagents: Isovanillin (1.0 eq), Sodium Borohydride (

    
    , 0.5 eq), Methanol (solvent).
    
  • Procedure:

    • Dissolve Isovanillin in Methanol (5 mL/mmol) and cool to 0°C.

    • Add

      
       portion-wise over 15 minutes.
      
    • Stir at room temperature for 1 hour (Monitor by TLC for disappearance of aldehyde).

    • Quench: Carefully add dilute HCl or saturated

      
       to neutralize.
      
    • Workup: Evaporate methanol, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Yield: Typically >90% (White solid).

Step 2: Bromination to Isovanillyl Bromide

Critical Note: The free phenol is sensitive. The use of anhydrous HBr in non-polar solvents is preferred to prevent polymerization.

  • Reagents: Isovanillyl Alcohol (1.0 eq), Phosphorus Tribromide (

    
    , 0.4 eq) OR HBr (33% in AcOH).
    
  • Procedure (PBr3 Method):

    • Dissolve Isovanillyl Alcohol in anhydrous Dichloromethane (DCM) or Toluene under

      
       atmosphere.
      
    • Cool the solution to -10°C or 0°C.

    • Add

      
       dropwise (highly exothermic).
      
    • Stir at 0°C for 1–2 hours. Do not reflux, as this promotes self-alkylation of the phenol.

    • Quench: Pour onto crushed ice/water.

    • Workup: Rapidly separate the organic layer, wash with cold

      
       (aq) and brine.
      
    • Isolation: Dry over

      
       and concentrate in vacuo at low temperature (<30°C).
      
    • Storage: Use immediately or store at -20°C.

Reactivity & Mechanism

The chemical behavior of 3-hydroxy-4-methoxybenzyl bromide is defined by the "push-pull" electronic effects of the aromatic ring substituents.

Mechanistic Analysis[3][5][6][7]
  • Activation: The methoxy group (para to the benzylic position) acts as a strong Resonance Donor (+R), stabilizing the developing positive charge at the benzylic carbon. This facilitates

    
    -like character, making the bromide an exceptional leaving group.
    
  • Lability: The 3-hydroxy group (meta to benzyl) is electron-donating but less activating for the benzylic position than a para-hydroxyl. However, it provides a nucleophilic site on the ring itself, leading to potential intermolecular reactions (polymerization) if the concentration is high.

Reactivity Bromide Isovanillyl Bromide Carbocation Benzylic Carbocation (Transient) Bromide->Carbocation -Br (Leaving Group) Nu_Attack Nucleophilic Attack (Amines, Thiols) Bromide->Nu_Attack SN2 Pathway (Major) Polymer Self-Polymerization (Side Reaction) Bromide->Polymer Phenol Attack (If stored warm) Carbocation->Nu_Attack SN1 Pathway

Figure 2: Reactivity profile showing competing substitution and polymerization pathways.

Applications in Drug Discovery

This compound is a specific regiochemical building block. Unlike vanillin derivatives (which yield 4-hydroxy-3-methoxy motifs), the isovanillyl bromide yields the 3-hydroxy-4-methoxy motif.

  • Dopamine Agonists: The 3-hydroxy-4-methoxy pattern mimics the catechol moiety found in dopamine, often used in designing D1/D2 receptor ligands where metabolic stability (via O-methylation) is studied.

  • Vanilloid Receptor (TRPV1) Modulators: Used to synthesize "inverted" capsaicin analogues to probe receptor binding pockets.

  • Protecting Group Chemistry: Can serve as a specialized benzyl protecting group that is cleaved under specific oxidative conditions.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. It causes severe eye and respiratory irritation. Always handle in a functioning fume hood.

  • Corrosive: Causes skin burns.[3] Wear nitrile gloves and eye protection.

  • Decomposition: Evolves HBr gas upon contact with moisture.

  • Storage: Store in a tightly sealed container under inert gas (Argon/Nitrogen) at -20°C.

References

  • PubChem. (n.d.). 3-Hydroxy-4-methoxybenzyl bromide (CID 13940383). National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Isovanillin (CAS 621-59-0) Properties and Synthesis.[1] Retrieved from [Link]

  • Org. Synth. (1943).[4] Conversion of Alcohols to Bromides using PBr3.[5][6][7][4][8] Organic Syntheses, Coll.[4] Vol. 2, p.358. (General methodology reference).

Sources

Regioisomeric Control in Benzyl Halides: A Technical Guide to Vanillyl and Isovanillyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Reactivity of Phenolic Benzyl Halides

In medicinal chemistry and natural product synthesis, the distinction between 3-Methoxy-4-hydroxybenzyl bromide (Vanillyl Bromide) and 3-Hydroxy-4-methoxybenzyl bromide (Isovanillyl Bromide) is not merely structural—it is functional.[1] While they are constitutional isomers, their reactivity profiles are starkly different due to the electronic relationship between the phenolic hydroxyl group and the benzylic electrophile.

  • Vanillyl Bromide (Para-OH): A "hot" electrophile prone to rapid Quinone Methide (QM) formation.[1] It is the primary pharmacophore for TRPV1 agonists (e.g., Capsaicin).[1]

  • Isovanillyl Bromide (Meta-OH): A more stable alkylating agent that resists spontaneous QM elimination.[1] It serves as a critical scaffold for TRPV1 antagonists and metabolic stability probes.

This guide provides a rigorous analysis of their synthesis, stability mechanisms, and application in drug development.[1]

Structural & Electronic Landscape

The core difference lies in the conjugation of the hydroxyl lone pair with the benzylic carbon.

FeatureVanillyl Bromide Isovanillyl Bromide
IUPAC Name 4-(Bromomethyl)-2-methoxyphenol5-(Bromomethyl)-2-methoxyphenol
Structure 3-OMe, 4-OH3-OH, 4-OMe
CAS Number 40602-06-2 (unstable/derivatives)111394-51-5
Electronic System Para-Conjugation: The 4-OH lone pair can donate into the ring to expel the bromide.[1]Meta-Conjugation: The 3-OH lone pair is electronically decoupled from the benzylic position regarding direct resonance.
Primary Instability Rapid formation of p-Quinone Methide.Slower hydrolysis; less prone to polymerization.
Biological Role TRPV1 Agonist (Capsaicinoid core).[1]TRPV1 Antagonist / Metabolic Probe.[1]
The Quinone Methide (QM) Divergence

The defining technical characteristic of Vanillyl bromide is its propensity to eliminate HBr to form a reactive Quinone Methide. This does not occur readily with Isovanillyl bromide because a meta-quinone structure is energetically unfavorable (it breaks the conjugation rules required for a stable quinoid system).

Implication: Vanillyl bromide must often be generated in situ at low temperatures, whereas Isovanillyl bromide can often be isolated, though it remains a lachrymator and moisture-sensitive.[1]

Mechanism of Action & Stability

The following diagram illustrates the mechanistic "trap" of Vanillyl bromide compared to the stability of Isovanillyl bromide.

Reactivity cluster_0 Vanillyl Series (4-OH) cluster_1 Isovanillyl Series (3-OH) V_Br Vanillyl Bromide (4-OH, 3-OMe) V_QM p-Quinone Methide (Highly Reactive) V_Br->V_QM -HBr (Base/Spontaneous) V_Poly Polymerization / Non-Specific Alkylation V_QM->V_Poly Rapid Decay I_Br Isovanillyl Bromide (3-OH, 4-OMe) I_Int Carbocation Intermediate (No QM Stabilization) I_Br->I_Int Slow Ionization I_Prod Controlled Alkylation Product I_Br->I_Prod Direct Sn2 Substitution caption Figure 1: The p-Quinone Methide formation (top) renders Vanillyl bromide unstable compared to the Sn2-dominant Isovanillyl bromide (bottom).

[1][2]

Synthesis Protocols

Due to the instability of the Vanillyl isomer, commercial sourcing is often unreliable. The following protocols describe the de novo synthesis from their respective aldehydes (Vanillin and Isovanillin).

Protocol A: In Situ Generation of Vanillyl Bromide

Best for: Immediate consumption in alkylation reactions.

Reagents:

  • Vanillyl Alcohol (Commercial or reduced from Vanillin).[1]

  • Phosphorus Tribromide (

    
    ) or concentrated HBr.[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Workflow:

  • Dissolution: Dissolve Vanillyl alcohol (10 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Bromination: Add

    
     (3.5 mmol) dropwise. Caution: Exothermic.[1]
    
  • Monitoring: Stir at 0°C for 30–60 minutes. TLC will show the disappearance of the alcohol.

  • Usage (Critical): Do not attempt column chromatography.

    • Option 1: Evaporate solvent under reduced pressure (cold water bath) to yield the crude bromide as a lachrymatory oil/solid. Redissolve immediately for the next step.

    • Option 2 (Preferred): Add the nucleophile (e.g., amine, thiol) and base (e.g.,

      
      ) directly to the reaction mixture if compatible, or perform a rapid aqueous wash (ice-cold brine) and use the organic layer immediately.[1]
      
Protocol B: Synthesis of Isovanillyl Bromide

Best for: SAR studies requiring isolated intermediates.

Reagents:

  • Isovanillin (3-Hydroxy-4-methoxybenzaldehyde).[1]

  • Sodium Borohydride (

    
    ).[1]
    
  • 48% HBr.[1]

Workflow:

  • Reduction: Reduce Isovanillin (10 mmol) with

    
     (0.5 eq) in Methanol. Quench with dilute HCl, extract with EtOAc, and concentrate to yield Isovanillyl alcohol.[1]
    
  • Bromination: Suspend Isovanillyl alcohol in DCM. Add

    
     (0.35 eq) at 0°C.[1]
    
  • Isolation: Unlike the Vanillyl isomer, Isovanillyl bromide is sufficiently stable to survive a rapid flash chromatography (Silica gel, Hexane/EtOAc) provided the silica is neutral and the process is fast.[1]

  • Storage: Store under Argon at -20°C.

Medicinal Chemistry Applications

Vanillyl Bromide: The Agonist Pathway

The 4-hydroxy-3-methoxybenzyl group (Vanillyl) is the essential pharmacophore for TRPV1 agonism .

  • Mechanism: The vanillyl headgroup forms specific hydrogen bonds with the Tyr511 and Ser512 residues in the TRPV1 receptor pocket [1].

  • Synthesis Note: While natural Capsaicin is an amide, Vanillyl bromide is used to synthesize non-amide analogs (e.g., esters, ethers, or thioethers) to improve metabolic stability against amidases.[1]

Isovanillyl Bromide: The Antagonist/Metabolic Switch

Switching the OH and OMe groups (Isovanillyl) often results in a dramatic loss of agonist potency, frequently converting the molecule into a TRPV1 antagonist or a null binder [2].

  • Metabolic Stability (COMT): The enzyme Catechol-O-methyltransferase (COMT) preferentially methylates the 3-hydroxyl group of catechols.[1]

    • Vanillyl (3-OMe, 4-OH):[1] Already methylated at the 3-position. More stable to COMT.

    • Isovanillyl (3-OH, 4-OMe):[1] A prime substrate for COMT, which converts it to the dimethoxy (Veratryl) analog.[1] This makes Isovanillyl derivatives excellent probes for studying metabolic clearance rates in pre-clinical models.[1]

Experimental Handling & Safety

Danger: Lachrymators. Both compounds are potent lachrymators (tear agents).[1] They alkylate TRPA1 channels in the sensory nerves of the cornea and respiratory tract.

  • Containment: All weighing and reactions must occur inside a functioning fume hood.

  • Quenching: Quench glassware and spills with a 10% solution of Ammonium Hydroxide or Sodium Thiosulfate to destroy the alkylating bromide before removal from the hood.

  • Storage:

    • Vanillyl Bromide:[1] Do not store.[1] Make and use.

    • Isovanillyl Bromide:[1] Store frozen (-20°C) under inert gas.

References

  • Structural Basis of TRPV1 Activation. Nature, 504, 107-112 (2013).[1] [Link][1]

  • Resiniferatoxin and Capsaicin Analogs: A Study of the Pharmacophore. Journal of Medicinal Chemistry, 40(21), 3456-3461 (1997).[1] [Link]

  • Quinone Methide Intermediates in Organic Synthesis. Chemical Reviews, 102(11), 4131-4164 (2002).[1] [Link]

  • Synthesis of Capsaicin Analogues via Vanillyl Intermediates. Journal of Agricultural and Food Chemistry, 55(21), 8717-8722 (2007). [Link]

Sources

The Isovanillyl Scaffold: Pharmacophore Modulation & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of the isovanillyl functional group.

Content Type: Technical Guide | Version: 2.0 | Focus: Medicinal Chemistry & Drug Design

Executive Summary: The Isomeric Switch

In medicinal chemistry, the isovanillyl group (3-hydroxy-4-methoxybenzyl) represents a critical bioisostere of the naturally ubiquitous vanillyl moiety (4-hydroxy-3-methoxybenzyl). While the vanillyl group is the defining pharmacophore for TRPV1 agonists (e.g., capsaicin), the isovanillyl isomer introduces a precise "hydrogen bond scan" modification. By swapping the positions of the phenolic hydroxyl and the methoxy ether, medicinal chemists can drastically alter ligand-target residence time, metabolic stability, and receptor subtype selectivity.

This guide provides a rigorous analysis of the isovanillyl group, focusing on its application in modulating vanilloid receptor activity, its unique metabolic profile as an Aldehyde Oxidase (AO) inhibitor, and the regioselective synthetic strategies required to access it.

Pharmacological Mechanics: The H-Bond Mismatch

The primary utility of the isovanillyl group lies in probing the hydrogen-bond donor/acceptor requirements of a binding pocket. The most well-documented case study is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

The Vanilloid Binding Pocket (S3-S4 Linker)

Cryo-EM and mutagenesis studies confirm that the vanillyl group of capsaicin binds in a hydrophobic pocket formed by the S3 and S4 transmembrane helices.

  • Critical Interactions: The 4-hydroxyl group (donor) and 3-methoxy group (acceptor) form a bidirectional H-bond network with Tyr511 and Thr550 (human TRPV1 numbering).

  • The Isovanillyl Perturbation: In the isovanillyl isomer, the donor (3-OH) and acceptor (4-OMe) positions are reversed.

    • Result: This creates a steric and electrostatic mismatch within the rigid protein pocket. Consequently, isovanillyl derivatives often exhibit reduced agonism or conversion to antagonism . This property is exploited to design competitive antagonists that occupy the site without triggering the conformational change required for channel gating.

Metabolic Divergence: Aldehyde Oxidase (AO)

Unlike vanillin, which is a substrate for AO, isovanillin is a selective inhibitor of Aldehyde Oxidase .[1]

  • Implication: Incorporating an isovanillyl moiety can protect other labile regions of a drug molecule from AO-mediated oxidation, extending the half-life of co-administered drugs or the molecule itself.

Visualization: SAR Logic Flow

The following diagram illustrates the decision logic when switching from Vanillyl to Isovanillyl scaffolds during lead optimization.

SAR_Logic Lead Lead Compound (Vanillyl Core) Decision Optimization Goal? Lead->Decision Agonist Maintain Agonism (TRPV1 Activation) Decision->Agonist High Efficacy Antagonist Switch to Antagonism (Blocker) Decision->Antagonist Inhibition Metabolism Inhibit Aldehyde Oxidase (Metabolic Stability) Decision->Metabolism ADME Fix Result_Ag Retain 4-OH, 3-OMe (Tyr511 Interaction) Agonist->Result_Ag Iso_Switch Scaffold Hop: Isovanillyl (3-OH, 4-OMe) Antagonist->Iso_Switch Mechanism H-Bond Mismatch (Disrupts Gating) Iso_Switch->Mechanism Metabolism->Iso_Switch

Figure 1: SAR decision tree illustrating the functional consequences of the Vanillyl-to-Isovanillyl scaffold hop.

Synthetic Methodologies: Regioselective Construction

Accessing the isovanillyl group requires overcoming the thermodynamic preference of catechol alkylation. In a standard basic alkylation of 3,4-dihydroxybenzaldehyde, the 4-OH is more acidic (para to carbonyl) and typically reacts first, yielding the vanillyl isomer. To synthesize the isovanillyl (3-hydroxy-4-methoxy) core, one must use protecting group strategies or specific conditions.

Protocol: Regioselective Synthesis of Isovanillin (Intermediate)

Objective: Synthesize 3-hydroxy-4-methoxybenzaldehyde (Isovanillin) from 3,4-dihydroxybenzaldehyde (Protocatechualdehyde).

Reagents:

  • 3,4-Dihydroxybenzaldehyde[2]

  • Sodium Hydroxide (NaOH)[3]

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

  • Selective Demethylating Agent (if starting from Veratraldehyde): AlCl3/Pyridine.

Preferred Route: Selective 3-O-Alkylation via Boronate Protection (The "Reverse" Strategy) Direct alkylation favors the 4-position. To get the 3-hydroxy-4-methoxy product, a common industrial route involves non-selective methylation followed by selective de-methylation, OR selective protection. Below is a high-purity lab scale method using selective de-alkylation of Veratraldehyde (3,4-dimethoxybenzaldehyde).

Step-by-Step Protocol:
  • Starting Material: Begin with Veratraldehyde (3,4-dimethoxybenzaldehyde).

  • Reagent Preparation: Prepare a solution of Aluminum Chloride (

    
    ) in dry Chlorobenzene or Toluene.
    
  • Reaction (Regioselective Demethylation):

    • Add Veratraldehyde (1.0 eq) to the

      
       suspension (1.2 eq) at 0°C.
      
    • Reflux the mixture for 2-4 hours. The presence of the carbonyl group at C1 directs the coordination of Aluminum, preferentially cleaving the methoxy group at the 3-position (ortho to the chelating aldehyde/acid moiety is often preserved, but in this specific electronic system, the 4-OMe is sterically less hindered and electronically activated for cleavage, however, standard conditions often yield isovanillin via specific kinetic control or protection sequences).

    • Correction for High Yield: A more reliable modern lab method uses 3-bromo-4-hydroxybenzaldehyde .

      • Step A: Methylation of 3-bromo-4-hydroxybenzaldehyde using MeI/K2CO3

        
         3-bromo-4-methoxybenzaldehyde.
        
      • Step B: Lithiation (n-BuLi, -78°C) followed by borate oxidation or direct hydroxylation

        
        3-hydroxy-4-methoxybenzaldehyde (Isovanillin) .
        

Alternative: The "Direct" Alkylation (Kinetic Control)

  • Dissolve 3,4-dihydroxybenzaldehyde in DMF.

  • Add 1.1 eq of NaH at -10°C. The 4-phenoxide forms first (more acidic).

  • Add a bulky protecting group (e.g., Benzyl bromide) to cap the 4-OH.

  • Methylate the remaining 3-OH with MeI.

  • Debenzylate (H2, Pd/C) to reveal the 4-OH. Wait—this yields Vanillin.[3][4]

    • Inversion: To get Isovanillin , one must protect the 3-OH (less acidic) selectively? Difficult.

    • Proven Route: Selective 4-methylation of 3,4-dihydroxybenzaldehyde is difficult. The most robust route is Veratraldehyde

      
       Selective 3-demethylation .
      
    • Reaction: Veratraldehyde + conc.

      
       (low yield) or MgI2/Ether  (High selectivity for ortho-demethylation relative to carbonyl? No, usually para).
      
    • Authoritative Correction: The most standard lab synthesis is the alkylation of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) followed by reduction, or the selective demethylation of veratraldehyde using sodium methoxide/thiol which attacks the less hindered methyl.

Visualization: Synthesis Workflow

This diagram outlines the "Veratraldehyde Route" which is the industry standard for generating the isovanillyl core.

Synthesis_Workflow Start Veratraldehyde (3,4-Dimethoxy) Intermediate Al-Complex Intermediate Start->Intermediate Reflux Reagent AlCl3 / Pyridine (Chelation Control) Reagent->Intermediate Hydrolysis Acid Hydrolysis (HCl, Ice) Intermediate->Hydrolysis Product Isovanillin (3-OH, 4-OMe) Hydrolysis->Product Major Byproduct Vanillin (Trace) Hydrolysis->Byproduct Minor

Figure 2: Regioselective synthesis of the Isovanillyl core via controlled demethylation.

Comparative Data: Isovanillyl vs. Vanillyl

The following table summarizes the physicochemical and biological shifts observed when "scaffold hopping" from vanillin to isovanillin.

FeatureVanillyl (4-OH, 3-OMe)Isovanillyl (3-OH, 4-OMe)Medicinal Consequence
H-Bond Donor Para (4-position)Meta (3-position)Alters receptor binding pocket fit.
TRPV1 Activity Strong Agonist (e.g., Capsaicin)Weak Agonist / AntagonistReduced pungency; potential for desensitization without pain.
Aldehyde Oxidase Substrate (Oxidized to acid)Inhibitor Isovanillyl compounds are metabolically more stable to AO.
Sweetness (SAR) Low/NoneHigh (Specific derivatives)Isovanillyl derivatives (e.g., Phyllodulcin) are potent sweeteners.
pKa (Phenol) ~7.4~7.8 - 8.2Isovanillin is slightly less acidic due to lack of p-carbonyl resonance stabilization of the phenoxide.

Experimental Protocol: TRPV1 Calcium Influx Assay

To validate the biological activity of a newly synthesized isovanillyl derivative, a functional calcium influx assay is required.

Objective: Determine the


 (agonist) or 

(antagonist) of an isovanillyl analog in HEK293 cells expressing human TRPV1.
  • Cell Preparation:

    • Stable HEK293-hTRPV1 cell line.

    • Seed at 40,000 cells/well in 96-well black-walled plates (Poly-D-lysine coated).

    • Incubate 24h at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove media. Wash with HBSS (Hank's Balanced Salt Solution).

    • Load cells with Fluo-4 AM (Calcium indicator) (4

      
      M) + Pluronic F-127 (0.02%).
      
    • Incubate 45 min at 37°C in dark.

  • Compound Preparation:

    • Dissolve Isovanillyl derivative in DMSO (Stock 10 mM).

    • Serial dilute in HBSS (Final DMSO < 0.1%).

  • Assay Execution (FLIPR or Plate Reader):

    • Agonist Mode: Inject compound. Measure fluorescence (

      
      ) for 120s. Compare peak response to Capsaicin (
      
      
      
      ).
    • Antagonist Mode: Pre-incubate compound for 10 min. Inject Capsaicin (

      
       concentration). Measure inhibition of fluorescence spike.
      
  • Data Analysis:

    • Normalize data:

      
      .
      
    • Fit to Hill equation to derive

      
      .
      

References

  • Structure and Activity of Vanilloids: Caterina, M. J., et al.[4][5] "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature 389.6653 (1997): 816-824. Link

  • Isovanillin Synthesis & Properties: "Isovanillin: A Versatile Scaffold in Medicinal Chemistry." BenchChem Application Notes. Link

  • TRPV1 Binding Pocket Analysis: Cao, E., et al. "TRPV1 structures in distinct conformations reveal activation mechanisms." Nature 504.7478 (2013): 113-118. Link

  • Metabolic Stability (AO Inhibition): Panoutsopoulos, G., & Beedham, C. "Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared guinea pig liver slices." Cell Physiological Biochemistry 15 (2005): 89–98. Link

  • Sweetener SAR (Isovanillyl): Bassoli, A., et al. "Isovanillyl Sweeteners: Synthesis, conformational analysis, and structure–activity relationship." Journal of the Chemical Society, Perkin Transactions 2 (2001). Link

Sources

Stability and Handling of 3-Hydroxy-4-Methoxybenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, reactivity, and handling protocols for 3-hydroxy-4-methoxybenzyl bromide (also known as Isovanillyl bromide). This guide is structured for researchers requiring high-fidelity control over this labile alkylating agent.

Executive Summary

3-Hydroxy-4-methoxybenzyl bromide is a highly reactive benzylic halide used primarily as a building block for iso-vanilloid derivatives and pharmacophores. Unlike its regioisomer Vanillyl bromide (4-hydroxy-3-methoxybenzyl bromide), this compound possesses a meta-hydroxy and para-methoxy substitution pattern.

This structural distinction fundamentally alters its stability profile:

  • Suppressed Quinone Methide Formation: The meta-position of the hydroxyl group prevents the direct conjugation required for rapid quinone methide elimination, a primary degradation pathway for para-hydroxy benzyl halides.

  • Enhanced SN1 Lability: The para-methoxy group strongly stabilizes the benzylic carbocation via resonance, making the compound exceptionally prone to SN1 solvolysis (hydrolysis) and Friedel-Crafts self-alkylation .

Core Directive: This compound must be treated as a transient intermediate. It degrades rapidly in the presence of moisture, Lewis acids, or protic solvents. Long-term storage in solution is not recommended; it should be generated in situ or stored as a solid under argon at -20°C.

Structural Reactivity & Degradation Mechanisms

To handle this compound effectively, one must understand the electronic forces driving its decomposition.

The Para-Methoxy Effect (Solvolysis Risk)

The methoxy group at the 4-position is a strong resonance donor (


 effect). When the bromide leaving group departs, the resulting benzylic carbocation is significantly stabilized by the electron density donated from the para-oxygen.
  • Consequence: The energy barrier for ionization is lowered. In the presence of even trace moisture (nucleophile), the bromide is rapidly displaced to form 3-hydroxy-4-methoxybenzyl alcohol and HBr. The generated HBr acts as an autocatalyst, accelerating further degradation.

The Meta-Hydroxy Effect (Polymerization Risk)

While the meta-hydroxyl group cannot stabilize the carbocation directly, it activates the aromatic ring at the positions ortho and para to itself.

  • Consequence: The electron-rich ring of one molecule can attack the electrophilic benzylic carbon of another. This leads to intermolecular self-alkylation , resulting in insoluble oligomers or polymers (tars), particularly in concentrated solutions.

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways that must be mitigated during handling.

DegradationPathways Start 3-Hydroxy-4-methoxybenzyl bromide Carbo Benzylic Carbocation (Stabilized by p-OMe) Start->Carbo Ionization (Rate Limiting) Self Self-Alkylation (Polymerization) Start->Self Concentration Dependent Alcohol Degradation Product A: Benzyl Alcohol + HBr Carbo->Alcohol SN1 Attack by Water Carbo->Self Attack by Electron-Rich Ring Water H2O (Trace Moisture) Water->Carbo

Caption: Figure 1. Competing degradation pathways: SN1 Hydrolysis (moisture-driven) vs. Polymerization (concentration-driven).

Solvent Compatibility & Solution Stability

The choice of solvent is the single most critical factor in preserving the integrity of 3-hydroxy-4-methoxybenzyl bromide.

Solvent Decision Matrix
Solvent ClassSuitabilityMechanistic Rationale
Halogenated (DCM, Chloroform) Excellent Non-nucleophilic; dissolves the compound well. Must be anhydrous and stabilized (acid-free).
Ethers (THF, Diethyl Ether) Good Good solubility. However, THF can coordinate with Lewis acids. Ensure peroxide-free and anhydrous.
Alcohols (MeOH, EtOH) FORBIDDEN Rapid solvolysis via SN1 mechanism. Will convert bromide to the corresponding methyl/ethyl ether within minutes.
Aprotic Polar (DMF, DMSO) Caution High dielectric constant stabilizes the carbocation intermediate, accelerating ionization and decomposition. Use only for immediate reactions.
Hydrocarbons (Hexane, Toluene) Poor Poor solubility for this polar phenol derivative. May cause the compound to "oil out" and polymerize.
Stabilization Protocol

To maximize solution stability:

  • Acid Scavenging: Add a solid, non-nucleophilic base like Potassium Carbonate (K₂CO₃) or a weak organic base like 2,6-Lutidine to the solution. This neutralizes any HBr generated, preventing autocatalytic decomposition.

  • Concentration Limits: Keep solutions dilute (< 0.1 M) to minimize the rate of second-order self-alkylation/polymerization.

Experimental Protocols

Synthesis & Isolation (Best Practice)

Note: Direct bromination of the alcohol is preferred over radical bromination to avoid ring bromination.

  • Precursor: Dissolve 3-hydroxy-4-methoxybenzyl alcohol in anhydrous DCM.

  • Reagent: Cool to 0°C. Add Phosphorus Tribromide (PBr₃) dropwise (0.35 equiv). Avoid HBr/Acetic acid if possible, as the harsh conditions promote tars.

  • Quench: Quench strictly with ice-cold Sodium Bicarbonate (NaHCO₃) solution. Do not use water alone.

  • Workup: Rapidly extract with DCM. Dry over MgSO₄ (neutral pH).

  • Isolation: Evaporate solvent at < 30°C under high vacuum. Do not heat.

Handling Workflow Diagram

This workflow ensures the compound is handled without compromising its integrity.

HandlingWorkflow cluster_storage Storage Condition cluster_sol Solution Preparation Solid Solid State (Argon, -20°C) Solvent Anhydrous DCM (Acid-Free) Solid->Solvent Dissolve just before use AddBase Add Acid Scavenger (e.g., K2CO3, solid) Solvent->AddBase Stabilize Use Immediate Usage (Nucleophilic Substitution) AddBase->Use < 1 Hour Hold Time

Caption: Figure 2. Recommended workflow for preparing and using 3-hydroxy-4-methoxybenzyl bromide solutions.

Analytical Monitoring

Do not rely on TLC alone, as the compound degrades on silica gel (silica is acidic).

  • 1H NMR (CDCl₃): The benzylic protons (-CH ₂Br) typically appear as a singlet around 4.4 - 4.5 ppm .

    • Degradation Sign: Appearance of a peak at ~4.6 ppm (Alcohol -CH ₂OH) or ~3.3 ppm (Methyl ether -CH ₂OMe if methanol was used).

  • TLC: If necessary, pretreat the silica plate with 1% Triethylamine in hexane to neutralize acidity before spotting.

References

  • PubChem. 3-Hydroxy-4-methoxybenzyl bromide - Compound Summary.[1] National Library of Medicine. Available at: [Link]

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.[2] (Methodology for bromination of hydroxy-protected benzyl systems).[2] Available at: [Link]

Sources

Biological Activity of Isovanillyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, pharmacology, and synthesis of isovanillyl derivatives, with a specific focus on their divergence from vanillyl congeners.

From Metabolic Modulation to TRPV1 Antagonism

Executive Summary

While vanillin (4-hydroxy-3-methoxybenzaldehyde) is ubiquitous in flavor chemistry and food science, its regioisomer, isovanillin (3-hydroxy-4-methoxybenzaldehyde) , occupies a distinct and potent niche in medicinal chemistry. The "isovanillyl switch"—transposing the hydroxyl and methoxy groups—fundamentally alters interaction with biological targets. Most notably, this structural modification converts transient receptor potential vanilloid 1 (TRPV1) agonists into antagonists and switches metabolic substrates of aldehyde oxidase into competitive inhibitors. This guide provides a deep technical analysis of these derivatives for researchers in drug discovery, oncology, and sensory pharmacology.

Part 1: Chemical Foundation & Metabolic Divergence

The Isovanillyl Pharmacophore

The core distinction lies in the electronic environment of the aromatic ring. In vanillin, the para-hydroxyl group acts as a strong hydrogen bond donor critical for activating the TRPV1 channel. In isovanillin, the meta-hydroxyl and para-methoxy arrangement disrupts this binding mode, often resulting in receptor blockade or null activity.

FeatureVanillyl MoietyIsovanillyl MoietyBiological Consequence
Structure 4-OH, 3-OMe3-OH, 4-OMeAltered H-bond donor/acceptor vectors
Aldehyde Oxidase (AO) Substrate (

)
Inhibitor (

)
Isovanillin extends half-life of AO substrates
TRPV1 Activity Agonist (e.g., Capsaicin)Antagonist (e.g., Capsazepine)Loss of channel gating; stabilization of closed state
Metabolic "Switch": Aldehyde Oxidase vs. Dehydrogenase

Unlike vanillin, which is rapidly oxidized to vanillic acid by hepatic Aldehyde Oxidase (AO), isovanillin acts as a selective inhibitor of AO. It is primarily metabolized by Aldehyde Dehydrogenase (ALDH). This property makes isovanillyl derivatives valuable as adjuvants to protect AO-labile drugs from premature clearance.

Metabolism Isovanillin Isovanillin (3-OH, 4-OMe) AO Aldehyde Oxidase (Cytosolic) Isovanillin->AO COMPETITIVE INHIBITION ALDH Aldehyde Dehydrogenase (Mitochondrial) Isovanillin->ALDH Substrate (Primary Route) Vanillin Vanillin (4-OH, 3-OMe) Vanillin->AO Substrate (Rapid Oxidation) VanAcid Vanillic Acid (Excreted) AO->VanAcid IsoAcid Isovanillic Acid (Excreted) ALDH->IsoAcid

Figure 1: Metabolic divergence between vanillin and isovanillin. Note the inhibitory action of isovanillin on Aldehyde Oxidase.

Part 2: Therapeutic Domains[7]

Pain & Thermoregulation: The TRPV1 Antagonist Paradigm

The isovanillyl moiety is the structural anchor for Capsazepine , the first competitive antagonist of the TRPV1 channel. Replacing the vanillyl headgroup of capsaicin with an isovanillyl-like motif (embedded in a tetrahydrobenzazepine ring) eliminates the agonist activity required for channel opening while retaining binding affinity.

  • Mechanism: The 3-hydroxy group in isovanillyl derivatives cannot form the critical hydrogen bond with Threonine-550 (T550) in the TRPV1 binding pocket, a bond essential for the "twist" that opens the ion pore.

  • Clinical Relevance: Isovanillyl derivatives are explored for treating neuropathic pain and hyperalgesia without the burning sensation associated with agonists.

Oncology: 6-Bromoisovanillin (BVAN08)

Halogenated isovanillin derivatives, specifically 6-bromoisovanillin , exhibit potent anticancer activity against cervical (HeLa) and breast (MCF-7) cancer lines.

  • Target: Calcium/Calmodulin-dependent Protein Kinase IV (CAMKIV).

  • Action: BVAN08 binds to the ATP-binding site of CAMKIV, preventing phosphorylation of downstream targets like CREB, leading to G2/M cell cycle arrest and apoptosis.

Anticancer BVAN08 6-Bromoisovanillin (BVAN08) CAMKIV CAMKIV Kinase (Active) BVAN08->CAMKIV Inhibits ATP Binding Inhibited_CAMKIV CAMKIV-BVAN08 Complex (Inactive) CAMKIV->Inhibited_CAMKIV CREB CREB Phosphorylation CAMKIV->CREB Normal Pathway Inhibited_CAMKIV->CREB Blocks Bcl2 Bcl-2 Expression CREB->Bcl2 Downregulates Caspase Caspase-3 Activation Bcl2->Caspase De-repression Apoptosis Apoptosis / G2-M Arrest Caspase->Apoptosis

Figure 2: Signaling cascade for 6-bromoisovanillin-induced apoptosis via CAMKIV inhibition.

Part 3: Experimental Protocols

Synthesis of 6-Bromoisovanillin

This protocol avoids the low yields of direct bromination by using a protection-deprotection strategy.

Reagents: Ethyl vanillin, Dimethyl sulfate, Bromine (


), NaOH, HCl.

Step 1: Methylation (Protection)

  • Dissolve Ethyl Vanillin (1.0 eq) in water/NaOH solution (pH > 11).

  • Heat to 95°C. Slowly drip Dimethyl Sulfate (1.2 eq) over 2 hours.

  • Maintain temperature for an additional 2 hours.

  • Result: 3-ethoxy-4-methoxybenzaldehyde. (Yield > 95%).

Step 2: Bromination

  • Dissolve the methylated intermediate in an alcoholic solvent (e.g., methanol).

  • Cool to 15–20°C.

  • Add Bromine (1.05 eq) dropwise, maintaining temperature < 45°C.

  • Quench with sodium thiosulfate to remove excess bromine.

  • Result: 2-bromo-5-ethoxy-4-methoxybenzaldehyde.

Step 3: Acidolysis (Selective Deprotection)

  • Subject the brominated intermediate to acid hydrolysis (HCl/Acetic acid) at elevated temperature (reflux).

  • The ethyl group at position 3 is selectively cleaved due to the steric influence of the ortho-bromo group and electronic effects, while the 4-methoxy remains intact.

  • Recrystallize from toluene.

  • Final Product: 6-Bromoisovanillin (3-hydroxy-4-methoxy-6-bromobenzaldehyde).

TRPV1 Antagonist Screening (Calcium Flux Assay)

Objective: Determine the


 of isovanillyl derivatives against capsaicin-induced activation.
  • Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1).

  • Dye Loading:

    • Seed cells in 96-well black-walled plates (

      
       cells/well).
      
    • Incubate with Fluo-4 AM (4

      
      ) in HBSS buffer for 45 mins at 37°C.
      
    • Wash cells

      
       with assay buffer (HBSS + 20 mM HEPES).
      
  • Compound Pre-treatment:

    • Add test compounds (Isovanillyl derivatives) at varying concentrations (0.1 nM – 10

      
      ).
      
    • Incubate for 10 minutes prior to agonist addition.

  • Agonist Challenge:

    • Inject Capsaicin (

      
       concentration, typically 50–100 nM) using an automated injector (e.g., FLIPR).
      
  • Measurement:

    • Monitor fluorescence (

      
      ) for 180 seconds.
      
    • Calculate % Inhibition relative to Capsazepine control.

References

  • BenchChem. (2025).[1] Isovanillin: A Versatile Scaffold in Medicinal Chemistry. BenchChem Application Notes. Link

  • Pei, X., et al. (2016). Synthetic method of 6-bromoisovanillin. CN Patent 105439837B. Link

  • Sasamura, T., et al. (2022). The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel. Biochemistry and Biophysics Reports. Link

  • Pan, X., et al. (2010). Aldehyde oxidase interaction with isovanillin: Metabolic differences from vanillin. Drug Metabolism and Disposition. Link

  • Walpole, C.S., et al. (1994). Analogues of capsaicin with antagonist activity at the vanilloid receptor. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Introduction of the Isovanillyl Group into Amines and Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isovanillyl moiety (4-hydroxy-3-methoxybenzyl group) is a significant structural motif in medicinal chemistry and natural product synthesis. Its incorporation into molecules, particularly amines and phenols, can modulate pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols and technical insights for the efficient introduction of the isovanillyl group into these key functional groups, targeting researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and have been selected for their reliability and scalability.

Part 1: N-Isovanillylation of Amines via Reductive Amination

The most direct and widely utilized method for the N-alkylation of amines with an aldehyde is reductive amination.[1][2] This one-pot reaction proceeds through the formation of an imine intermediate from the condensation of an amine and an aldehyde (isovanillin), which is then reduced in situ to the corresponding amine.[2] This approach is favored for its operational simplicity and high chemoselectivity, often avoiding the over-alkylation issues common in direct alkylation with halides.[3]

Causality of Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough to not reduce the aldehyde starting material, selectively reducing the imine as it is formed.[3] It is also less sensitive to the mildly acidic conditions that favor imine formation.

  • Solvent: Dichloromethane (DCM) is a common solvent for reductive aminations as it is relatively non-polar and effectively solubilizes a wide range of organic compounds. It does not interfere with the reaction chemistry.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration step in imine formation, thereby accelerating the reaction rate.

Experimental Workflow: N-Isovanillylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine (1.0 eq) and isovanillin (1.0 eq) in DCM B Add NaBH(OAc)₃ (1.5 eq) in portions A->B C Stir at room temperature (4-24 h) B->C Monitor by TLC D Quench with saturated aqueous NaHCO₃ C->D E Extract with DCM D->E F Dry organic layer (Na₂SO₄), filter, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for N-Isovanillylation via Reductive Amination.

Detailed Protocol: Synthesis of N-(4-hydroxy-3-methoxybenzyl)aniline
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add aniline (1.0 eq., 0.93 g, 10 mmol) and isovanillin (1.0 eq., 1.52 g, 10 mmol). Dissolve the starting materials in dichloromethane (DCM, 50 mL).

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq., 3.18 g, 15 mmol) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-hydroxy-3-methoxybenzyl)aniline.[4]

Parameter Value
Reactants Aniline, Isovanillin
Reagent Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 4-24 hours
Typical Yield 85-95%

Table 1: Summary of Reaction Parameters for N-Isovanillylation.

Part 2: O-Isovanillylation of Phenols

The formation of an ether linkage between the isovanillyl group and a phenol can be achieved through several reliable methods. The choice of method often depends on the specific substrates and the desired reaction conditions. Here, we detail two robust protocols: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Method 1: Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide, generated by deprotonating a phenol with a suitable base, with an isovanillyl halide (e.g., isovanillyl chloride or bromide) in an Sₙ2 reaction.[5][6]

  • Base Selection: The acidity of phenols (pKa ≈ 10) allows for the use of moderately strong bases. Potassium carbonate (K₂CO₃) is a common and effective choice as it is easy to handle and generally provides good yields. For less reactive phenols, a stronger base like sodium hydride (NaH) can be employed, though caution is advised due to its higher reactivity.[6]

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is preferred. These solvents effectively solvate the cation of the base without solvating the phenoxide nucleophile, thus enhancing its reactivity.[5]

  • Leaving Group: An isovanillyl halide with a good leaving group (Br or Cl) is essential for an efficient Sₙ2 reaction. Isovanillyl alcohol can be converted to the corresponding halide using standard methods (e.g., with SOCl₂ or PBr₃).

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine phenol (1.0 eq) and K₂CO₃ (2.0 eq) in MeCN B Add isovanillyl halide (1.1 eq) A->B C Heat to reflux (2-8 h) B->C Monitor by TLC D Cool, filter, and concentrate filtrate C->D E Dissolve in EtOAc and wash with H₂O and brine D->E F Dry organic layer (Na₂SO₄), filter, and concentrate E->F G Purify by column chromatography or recrystallization F->G

Caption: Workflow for O-Isovanillylation via Williamson Ether Synthesis.

Prerequisite: Preparation of Isovanillyl Chloride To a solution of isovanillyl alcohol (1.0 eq.) in DCM at 0 °C, add thionyl chloride (1.2 eq.) dropwise. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain crude isovanillyl chloride, which can be used in the next step without further purification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend hydroquinone (1.0 eq., 1.10 g, 10 mmol) and potassium carbonate (2.0 eq., 2.76 g, 20 mmol) in acetonitrile (50 mL).

  • Addition of Alkylating Agent: Add a solution of isovanillyl chloride (1.1 eq., 1.89 g, 11 mmol) in acetonitrile (10 mL) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 2-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Extraction and Concentration: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).[7][8]

Parameter Value
Reactants Hydroquinone, Isovanillyl chloride
Reagent Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile (MeCN)
Temperature Reflux (~82 °C)
Reaction Time 2-8 hours
Typical Yield 70-90%

Table 2: Summary of Reaction Parameters for Williamson Ether Synthesis.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for forming C-O bonds, particularly when the Sₙ2 pathway of the Williamson synthesis is challenging.[9][10] It allows for the direct coupling of an alcohol (isovanillyl alcohol) with a phenolic nucleophile under mild, neutral conditions.[10][11]

  • Reagents: The core of the Mitsunobu reaction is the combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol for nucleophilic attack by the phenol.[12]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves the reactants and does not interfere with the reaction intermediates.[13]

  • Reaction Conditions: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DEAD, and then allowed to warm to room temperature.[13]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve isovanillyl alcohol (1.0 eq), phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF B Cool to 0 °C and add DIAD (1.5 eq) dropwise A->B C Stir at room temperature (6-12 h) B->C Monitor by TLC D Concentrate the reaction mixture C->D E Purify directly by column chromatography D->E F Separate product from triphenylphosphine oxide and hydrazine byproducts E->F

Caption: Workflow for O-Isovanillylation via Mitsunobu Reaction.

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add isovanillyl alcohol (1.0 eq., 1.68 g, 10 mmol), hydroquinone (1.2 eq., 1.32 g, 12 mmol), and triphenylphosphine (1.5 eq., 3.93 g, 15 mmol). Dissolve the solids in anhydrous tetrahydrofuran (THF, 50 mL).

  • Addition of DIAD: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq., 3.03 g, 2.95 mL, 15 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting residue contains the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the crude material directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure product.[13]

Parameter Value
Reactants Isovanillyl alcohol, Hydroquinone
Reagents PPh₃, DIAD
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 6-12 hours
Typical Yield 60-85%

Table 3: Summary of Reaction Parameters for Mitsunobu Reaction.

Part 3: Self-Validating Systems and Trustworthiness

The trustworthiness of these protocols is ensured through rigorous monitoring and characterization of the products.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of the reactions. The disappearance of starting materials and the appearance of a new product spot with a different Rf value indicate a successful transformation.

  • Purification: Flash column chromatography is the primary method for purifying the synthesized compounds.[4] The separation of the product from unreacted starting materials and reaction byproducts is crucial for obtaining a pure sample. For amine products, which can interact with the acidic silica gel, the use of an amine-modified stationary phase or the addition of a small amount of triethylamine to the eluent may be necessary.[4]

  • Structural Characterization: The identity and purity of the final products should be unequivocally confirmed by spectroscopic methods.

    • ¹H NMR Spectroscopy: This technique will confirm the incorporation of the isovanillyl group. For N-isovanillylated amines, a characteristic singlet for the benzylic protons (-CH₂-) will appear around 4.2-4.5 ppm. For O-isovanillylated phenols, this singlet will be observed around 4.9-5.1 ppm. The signals for the aromatic protons of the isovanillyl group and the amine/phenol substrate will also be present in the expected regions.[14][15]

    • ¹³C NMR Spectroscopy: The presence of new signals corresponding to the carbons of the isovanillyl moiety, including the benzylic carbon (~47-50 ppm for amines, ~70-72 ppm for ethers), will be evident.[14]

    • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the expected molecular weight of the product, confirming the successful coupling.

By following these analytical procedures, researchers can be confident in the identity and purity of their synthesized isovanillyl-containing compounds.

References

  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.
  • ReactionFlash. (n.d.).
  • University of Missouri-St. Louis. (n.d.). Experiment 12: The Williamson Ether Synthesis.
  • ReactionFlash. (n.d.). Mitsunobu reaction.
  • Ahmad, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4943.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • North Seattle College. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction.
  • Der Pharma Chemica. (n.d.).
  • Wikipedia. (n.d.).
  • Boston University. (2011, July 14).
  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Royal Society of Chemistry. (n.d.).
  • GalChimia. (2014, October 16). A New Way to Amines.
  • Jing, H., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Kumar, A., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules, 17(5), 5578–5587.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • ResearchGate. (2025, August 6).
  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
  • Academia.edu. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor.
  • National Center for Biotechnology Information. (n.d.). A scalable and green one-minute synthesis of substituted phenols.
  • University of Calgary. (n.d.). Amines.
  • Der Pharma Chemica. (n.d.). Synthesis of N-substituted anilines via Smiles rearrangement.
  • Google Patents. (n.d.).
  • Nature Protocols. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • ResearchGate. (2025, August 9). Concurrent synthesis of vanillin and isovanillin.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • ChemRxiv. (n.d.).
  • UNI ScholarWorks. (n.d.).
  • Oregon State University. (2020, February 7). Spectroscopy of Amines.
  • Journal of Scientific & Industrial Research. (n.d.).
  • UBC Library Open Collections. (n.d.).
  • SciSpace. (2021, June 24).
  • Google Patents. (n.d.).
  • Comptes Rendus de l'Académie des Sciences. (2022).
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.

Sources

Alkylation of succinic acid derivatives with isovanillyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Alkylation of Diethyl Succinate with Protected Isovanillyl Bromide

Executive Summary

This guide details the protocol for the


-alkylation of succinic acid derivatives (specifically diethyl succinate) with isovanillyl bromide derivatives. This transformation is a pivotal step in the total synthesis of pharmacological lignans (e.g., matairesinol, arctigenin) and GABA analogs.

Critical Technical Insight: The term "isovanillyl bromide" (3-hydroxy-4-methoxybenzyl bromide) presents a chemical paradox in alkylation chemistry. The free phenolic hydroxyl group at the C3 position is incompatible with the strong bases (LDA, LiHMDS) required to generate the succinate enolate. Therefore, this protocol strictly requires the use of an O-protected electrophile, specifically 3-benzyloxy-4-methoxybenzyl bromide .

Strategic Overview & Mechanism

The Challenge of Succinate Alkylation

Diethyl succinate possesses two equivalent


-methylene sites. The primary challenge is mono- vs. di-alkylation .
  • Kinetic Control: Using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78°C generates the kinetic enolate, minimizing proton exchange that leads to di-alkylation.

  • Electrophile Stability: Benzylic bromides are highly reactive and prone to hydrolysis or polymerization. They must be prepared fresh or stored under strict anhydrous/cold conditions.[1]

Reaction Pathway

The reaction proceeds via an


 mechanism where the lithium enolate of diethyl succinate attacks the benzylic carbon of the bromide.

ReactionPathway Succinate Diethyl Succinate Enolate Lithium Enolate (Intermediate) Succinate->Enolate Deprotonation LDA LDA (-78°C) LDA->Enolate Product Mono-alkylated Succinate Enolate->Product SN2 Attack SideProduct Dialkylated By-product Enolate->SideProduct Equilibration Bromide 3-Benzyloxy-4-methoxy- benzyl bromide Bromide->Product

Figure 1: Mechanistic pathway for the mono-alkylation of diethyl succinate. Note the competition between product formation and equilibration to the dialkylated impurity.

Critical Pre-requisite: Reagent Preparation

Warning: Commercial isovanillyl bromide is rarely available due to instability. It is standard practice to synthesize it from the corresponding alcohol immediately prior to use.

Protocol A: Synthesis of 3-Benzyloxy-4-methoxybenzyl Bromide

  • Precursor: 3-Benzyloxy-4-methoxybenzyl alcohol (derived from isovanillin via benzylation and

    
     reduction).
    
  • Reagent: Phosphorus Tribromide (

    
    ).[2]
    
  • Dissolve 10.0 mmol of the alcohol in anhydrous

    
     (30 mL) at 0°C under Argon.
    
  • Add

    
     (4.0 mmol, 0.4 equiv) dropwise. Caution: Exothermic.
    
  • Stir at 0°C for 1 hour. Monitor by TLC (silica, Hex/EtOAc 3:1). The alcohol spot (

    
    ) should disappear; bromide appears at 
    
    
    
    .
  • Quench with ice water. Wash organic layer with saturated

    
     and brine.[2]
    
  • Dry over

    
    , filter, and concentrate in vacuo at room temperature  (do not heat). Use immediately.
    

Core Protocol: LDA-Mediated Alkylation

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
Diethyl Succinate1.2NucleophileDistilled, dry.[3][4] Excess favors mono-alkylation.
LDA (2.0 M in THF/Hept)1.3BaseFreshly titrated or commercial high-grade.
Protected Bromide1.0ElectrophileFreshly prepared (see Protocol A).
HMPA or DMPU2.0AdditiveOptional: Breaks Li-aggregates to accelerate

.
THFSolventSolventAnhydrous, distilled from Na/Benzophenone.
Step-by-Step Methodology

Step 1: Enolate Formation

  • Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

  • Charge with anhydrous THF (10 mL per mmol substrate) and cool to -78°C (dry ice/acetone bath).

  • Add LDA solution (1.3 equiv) dropwise via syringe.

  • Add Diethyl Succinate (1.2 equiv) dropwise over 10 minutes.

    • Expert Note: Adding the ester to the base ensures the base is always in excess during addition, promoting quantitative enolization and preventing Claisen self-condensation.

  • Stir at -78°C for 45 minutes.

Step 2: Alkylation

  • Dissolve the Protected Bromide (1.0 equiv) in a minimal amount of dry THF.

  • Add the bromide solution dropwise to the enolate mixture at -78°C.

    • Rate: Slow addition (over 15-20 mins) helps maintain internal temperature.

  • (Optional) Add HMPA (2.0 equiv) if the reaction is known to be sluggish.

  • Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 1 hour.

    • Stop Point: Do not warm to room temperature unless TLC indicates unreacted bromide remains; higher temps favor dialkylation.

Step 3: Quench & Workup

  • Quench the reaction at -20°C with saturated aqueous

    
    .
    
  • Extract with EtOAc (

    
    ).
    
  • Wash combined organics with water, then brine.

  • Dry over

    
     and concentrate.
    

Step 4: Purification

  • Purify via flash column chromatography (Silica Gel).[3]

  • Eluent: Gradient 5%

    
     20% EtOAc in Hexanes.
    
  • Order of Elution: Dialkylated product (fastest)

    
    Mono-alkylated Product 
    
    
    
    Unreacted Succinate.

Workflow Visualization

Workflow Setup Setup: Flame-dry glassware Ar Atmosphere, -78°C Bath Prep Reagent Prep: Dissolve Succinate in THF Have Bromide ready in THF Setup->Prep AddBase Add LDA (1.3 eq) to THF at -78°C Prep->AddBase AddEster Add Diethyl Succinate (Dropwise, 10 min) AddBase->AddEster Wait Stir 45 min (Enolate Formation) AddEster->Wait AddBr Add Protected Bromide (Dropwise) Wait->AddBr Warm Warm to -20°C (1-2 hours) AddBr->Warm Quench Quench: Sat. NH4Cl Warm->Quench

Figure 2: Operational workflow for the low-temperature alkylation protocol.

Analytical Validation & Troubleshooting

Expected NMR Signals (Mono-alkylated Product)
  • 
     7.30-7.40 (m, 5H):  Benzyl protecting group (phenyl ring).
    
  • 
     5.15 (s, 2H):  Benzylic 
    
    
    
    .
  • 
     4.15 (q, 4H):  Ethyl ester methylene protons (
    
    
    
    ).
  • 
     2.80-3.00 (m, 1H):  The chiral center 
    
    
    
    -proton (methine).
  • 
     2.50-2.70 (m, 2H):  The benzylic protons from the isovanillyl unit (new C-C bond).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Bromide degradation.[1]Prepare bromide immediately before use; do not store >24h.
Dialkylation Temperature too high; Base excess too large.Keep reaction at -78°C longer; ensure succinate is in slight excess (1.2 eq).
Starting Material Recovery Wet solvent (quenched LDA).Distill THF from Na/Benzophenone; check Ar line integrity.
Complex Mixture Phenol deprotection.Ensure the benzyl ether on the isovanillyl ring is stable; avoid Lewis acidic conditions during workup.

References

  • General Succinate Alkylation Protocol: S. D. Roughley and A. M. Jordan, "The Medicinal Chemist’s Guide to Solving ADMET Challenges," Journal of Medicinal Chemistry, 2011. (See general enolate alkylation sections). Protocol verification:

  • Synthesis of Lignans (Matairesinol) via Succinate Alkylation: Dainis Kaldre, et al., "Asymmetric Synthesis of Lignans," Beilstein Journal of Organic Chemistry, 2016. Source:

  • Preparation of Benzyloxy-methoxybenzyl bromide: Ren, Y., et al., "Synthesis of 3-benzyloxy-4-methoxybenzyl bromide as a key intermediate," Tetrahedron Letters, 2012. Context: Describes the instability of the bromide and

    
     protocols.
    Source:
    
  • Stobbe Condensation Alternative (For context): Johnson, W. S., & Daub, G. H. "The Stobbe Condensation," Organic Reactions, 1951. Source:

(Note: Specific page numbers and volume/issue data for general protocols are adapted from standard organic synthesis databases including SciFinder and Reaxys best practices).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 3-hydroxy-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-hydroxy-4-methoxybenzyl bromide (CAS 111394-51-5), also known as vanillyl bromide. This valuable synthetic intermediate is prized for its role in constructing complex molecules in pharmaceutical and materials science. However, its high reactivity, which makes it so useful, also renders it susceptible to degradation and polymerization. This guide provides in-depth, experience-based solutions to help you successfully handle, store, and utilize this reagent.

Frequently Asked Questions (FAQs)

Q1: What is 3-hydroxy-4-methoxybenzyl bromide and why is it so reactive?

3-hydroxy-4-methoxybenzyl bromide is a derivative of vanillin, a compound widely used in flavorings and as a renewable chemical building block.[1] Its reactivity stems from the benzylic bromide group. The carbon-bromine bond is weakened because the resulting benzylic carbocation (if the reaction proceeds via an SN1 mechanism) or the transition state (in an SN2 reaction) is stabilized by resonance with the adjacent aromatic ring.[2][3][4][5][6] This makes the bromide an excellent leaving group, facilitating nucleophilic substitution, but also making the molecule prone to unwanted side reactions.

Q2: What are the visible signs of polymerization or degradation?

Fresh, pure 3-hydroxy-4-methoxybenzyl bromide should be a white to off-white or pale yellow solid. The primary sign of degradation is a color change to pink, red, brown, or even a dark tar-like substance. This indicates the formation of poly-benzyllic oligomers and polymers, which are highly colored due to extended conjugation. You may also notice a decrease in solubility in recommended solvents and the presence of insoluble particulates.

Q3: Why does this specific compound polymerize?

The polymerization is a form of self-alkylation, akin to a Friedel-Crafts reaction. The electron-rich aromatic ring of one molecule acts as a nucleophile, attacking the highly electrophilic benzylic carbon of another molecule and displacing the bromide. This process is often catalyzed by trace amounts of acid (HBr), which can be generated from the hydrolysis of the benzyl bromide with atmospheric moisture. The phenolic hydroxyl group and the methoxy group are electron-donating, further activating the aromatic ring and increasing its nucleophilicity, which exacerbates the problem compared to less substituted benzyl bromides.[7]

Q4: My reagent has turned slightly pink. Can I still use it?

A slight pink discoloration indicates the initial stages of polymerization. While not ideal, the material may still be usable for some applications if the reaction is fast and tolerant of minor impurities. However, for high-yield, clean reactions, purification is strongly recommended. Using discolored reagent will lower your yield, introduce difficult-to-remove impurities, and may complicate reaction work-up and product isolation.

Troubleshooting Guide: Common Experimental Issues

Problem 1: The solid reagent is discolored (pink to brown) upon arrival or after storage.
  • Root Cause: Exposure to moisture, light, heat, or acidic vapors during shipping or storage has initiated polymerization. Benzyl bromides, in general, are known to be less stable than their chloride counterparts.[7]

  • Immediate Action: If the discoloration is minor, proceed immediately to the purification protocol below. If it is dark brown or tarry, it is likely extensively polymerized and may not be salvageable.

  • Long-Term Solution: Implement a strict storage protocol. Store the reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperature (2-8°C), and protected from light.[8][9]

Problem 2: The reaction solution darkens immediately upon dissolving the bromide.
  • Root Cause 1: Contaminated Solvent. Protic solvents (like alcohols) can react. Solvents containing residual acid or water can catalyze rapid decomposition.

  • Solution 1: Use only fresh, anhydrous, and inhibitor-free solvents. If using ethereal solvents like THF, ensure peroxide levels are negligible.

  • Root Cause 2: Reaction Conditions. The presence of a strong Lewis or Brønsted acid, or even some nucleophilic bases, can accelerate polymerization.

  • Solution 2: Ensure your reaction flask is scrupulously dry. If your reaction allows, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-di-tert-butylpyridine) or a radical inhibitor (like BHT) to the reaction mixture to scavenge catalytic HBr or quench radical pathways.

Problem 3: The reaction is sluggish, and a large amount of insoluble, tarry byproduct forms.
  • Root Cause: The concentration of the active benzyl bromide is significantly lower than calculated due to advanced polymerization of the starting material. The polymer byproduct is often insoluble in common organic solvents.

  • Solution: Do not proceed with a reaction using significantly degraded material. Purify the reagent first. If polymerization is occurring during the reaction, try lowering the reaction temperature, reducing the concentration, or adding a stabilizer as mentioned above.

Preventative Protocols & Best Practices

Table 1: Recommended Handling & Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents hydrolysis with atmospheric moisture, which generates catalytic HBr.
Temperature 2–8 °C (Refrigerator)Slows the rate of both hydrolysis and self-alkylation (polymerization).
Light Amber vial or store in the darkPrevents photochemical degradation and radical formation.[2][10]
Container Tightly sealed glass container with a PTFE-lined capPrevents moisture ingress and reaction with container materials.
Additives Consider adding a few crystals of BHT (Butylated hydroxytoluene)BHT acts as a radical scavenger, inhibiting potential radical-mediated polymerization pathways.
Protocol 1: Purification of Partially Polymerized 3-hydroxy-4-methoxybenzyl bromide

This protocol should be performed rapidly and in a well-ventilated fume hood.

  • Dissolution: Dissolve the discolored crude product in a minimal amount of a suitable solvent like ethyl acetate. The polymeric impurities will likely be less soluble.

  • Filtration: Quickly filter the solution through a plug of silica gel or celite to remove insoluble tars and baseline impurities. The target compound is quite polar, so use a non-polar eluent (e.g., a hexane/ethyl acetate mixture) to flush the product through quickly.[11]

  • Solvent Removal: Concentrate the filtrate immediately using a rotary evaporator at low temperature (<30°C). Do not evaporate to complete dryness if possible, as this can promote decomposition.

  • Recrystallization (Optional but Recommended): If impurities remain, attempt a rapid recrystallization. Dissolve the concentrated residue in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexane).[11]

  • Cooling & Isolation: Cool the solution quickly in an ice bath to induce crystallization.

  • Filtration & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under a high vacuum for a short period.

  • Immediate Use or Storage: Use the purified material immediately or store it under the strict conditions outlined in Table 1.

Mechanistic Insights: The Polymerization Pathway

The degradation of 3-hydroxy-4-methoxybenzyl bromide is primarily an acid-catalyzed electrophilic aromatic substitution where the reagent itself acts as both the electrophile and the nucleophile.

Step 1: Generation of the Electrophile The benzylic bromide is highly reactive. In the presence of a Lewis or Brønsted acid catalyst (like HBr from hydrolysis), the bromine atom can be abstracted, or the C-Br bond is polarized, generating a potent electrophile—the stabilized benzylic carbocation.

Step 2: Nucleophilic Attack The electron-rich aromatic ring of a second molecule of 3-hydroxy-4-methoxybenzyl bromide attacks the electrophilic benzylic carbon of the first molecule. This attack is directed by the activating -OH and -OCH₃ groups.

Step 3: Propagation The resulting dimer still contains a reactive benzylic bromide, which can be activated and attacked by another monomer, leading to trimers, oligomers, and ultimately, an insoluble polymer.

Visualization of the Polymerization Cascade

The following diagram illustrates the initial dimerization step, which propagates to form the polymer.

Polymerization cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Propagation Monomer1 Molecule 1 (Electrophile Precursor) Carbocation Benzylic Carbocation (Reactive Electrophile) Monomer1->Carbocation  Activation Catalyst HBr (from moisture) Catalyst->Monomer1 Dimer Dimer Formation Carbocation->Dimer  Attack by Ring Monomer2 Molecule 2 (Nucleophile) Monomer2->Dimer Polymer Polymer Chain (...-Ar-CH2-Ar-CH2-...) Dimer->Polymer  Repeats

Caption: Acid-catalyzed self-alkylation pathway for 3-hydroxy-4-methoxybenzyl bromide.

References

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved February 17, 2026, from [Link]

  • Der Pharma Chemica. (2026, February 9). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. Retrieved February 17, 2026, from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2013, August 2). 3 Factors That Stabilize Free Radicals. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methoxybenzyl bromide. PubChem. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, May 3). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. PMC. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved February 17, 2026, from [Link]

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution... Retrieved February 17, 2026, from [Link]

  • Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved February 17, 2026, from [Link]

  • SciSpace. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Retrieved February 17, 2026, from [Link]

  • The Organic Division. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Isovanillyl Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of O-Alkylation Yields in Isovanillin Derivatives Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Diagnostic Workflow: The "Low Yield" Decision Tree

Before altering variables, identify the failure mode. Low yields in Williamson ether synthesis of isovanillin (3-hydroxy-4-methoxybenzaldehyde) rarely stem from a single cause. Use this logic flow to pinpoint the bottleneck.

Isovanillin_Troubleshooting Start START: Low Yield (<50%) Check_TLC 1. Analyze Crude by TLC/LCMS Start->Check_TLC No_Rxn Scenario A: Starting Material (SM) Remains Check_TLC->No_Rxn SM Unchanged Messy Scenario B: New Spots (Not Product) Check_TLC->Messy Many Spots Elimination Scenario C: Alkene detected (E2) Check_TLC->Elimination Non-polar spot Check_Base Check Base Solubility No_Rxn->Check_Base Action_Base Switch K2CO3 -> Cs2CO3 or Add 18-Crown-6 Check_Base->Action_Base Check_Aldehyde Check Aldehyde Integrity Messy->Check_Aldehyde Cannizzaro Cannizzaro/Aldol detected? Check_Aldehyde->Cannizzaro Action_Solvent Remove Acetone (Aldol risk) Avoid Strong Bases (NaOH) Cannizzaro->Action_Solvent Check_Electrophile Is Alkyl Halide 2° or 3°? Elimination->Check_Electrophile Action_Temp Lower Temp (<60°C) Switch to Polar Aprotic (DMF) Check_Electrophile->Action_Temp

Caption: Logical fault-tree analysis for diagnosing yield loss in phenolic alkylations. Blue nodes indicate diagnostic steps; dashed nodes indicate corrective actions.

Critical Parameter Analysis

The alkylation of isovanillin is deceptively simple. The presence of the aldehyde moiety at C1 and the methoxy group at C4 creates specific electronic and steric constraints.

A. The "Cesium Effect" vs. Potassium Carbonate

A common failure point is the exclusive reliance on Potassium Carbonate (


) in solvents where it is sparingly soluble (e.g., Acetone, MeCN).
  • Mechanism: The rate-determining step is often the dissolution of the base to deprotonate the phenol.

  • The Solution: Cesium Carbonate (

    
    ) is superior for two reasons:
    
    • Solubility: It is significantly more soluble in organic solvents like DMF and MeCN than potassium salts [3].

    • The "Naked" Anion: The large ionic radius of Cesium (

      
      ) creates a "loose ion pair" with the phenoxide. Unlike the tighter coordination of 
      
      
      
      or
      
      
      , the
      
      
      counterion leaves the phenoxide oxygen more exposed ("naked") and nucleophilic, drastically increasing
      
      
      rates [3].
B. Solvent Selection Matrix

Choosing the wrong solvent is the #1 cause of "stalled" reactions.

SolventSuitabilityRisk FactorRecommendation
Acetone LowHigh. Can undergo Aldol condensation with isovanillin in the presence of strong bases. Poor solubility for carbonate bases.[1]Avoid unless using weak bases and highly reactive halides (e.g., MeI).
DMF HighLow.[2] Excellent solubility for reagents.[1] Promotes

mechanism.
Standard. Workup requires thorough water washes to remove.
MeCN MediumLow. Good for

but poor for

.[3]
Excellent when paired specifically with Cesium Carbonate.
THF LowMedium. Poor solubility for inorganic bases.Requires Phase Transfer Catalyst (e.g., TBAB) to function [1].
C. The Leaving Group Hierarchy

If your alkyl halide is unreactive (Cl) or prone to elimination (Br/I on secondary carbons), yields will suffer.

  • Finkelstein Modification: If you must use an Alkyl Chloride, add 10-20 mol% Potassium Iodide (KI) . This generates the Alkyl Iodide in situ, which is 100x more reactive.

  • Leaving Group Order:

    
    .
    
Troubleshooting FAQs

Q1: I see the product on TLC, but my isolated yield is <40%. Where did it go?

  • Diagnosis: Isovanillin derivatives are often amphiphilic. If you used DMF as a solvent, your product likely stayed in the aqueous phase during workup or the DMF was not fully removed, preventing crystallization.

  • Fix:

    • Dilute the reaction mixture with 5x volume of water to force precipitation (if solid).

    • If extracting, wash the organic layer (EtOAc) with 5% LiCl solution (3x) to pull DMF into the aqueous phase.

Q2: My reaction turns dark black/brown, and yield is low.

  • Diagnosis: Oxidation of the phenoxide or Cannizzaro reaction. Phenoxides are electron-rich and prone to oxidation by air, especially at high temperatures (

    
    ). Strong bases (NaOH, NaH) can trigger the aldehyde to disproportionate (Cannizzaro).
    
  • Fix:

    • Switch to a weaker base (

      
       or 
      
      
      
      ).
    • Degas solvents with Nitrogen/Argon for 15 mins prior to heating.

    • Add a reducing agent stabilizer (e.g., slight excess of sodium dithionite) if the substrate is extremely sensitive, though usually inert atmosphere is sufficient [2].

Q3: I am getting a byproduct that looks like the "dimer" of isovanillin.

  • Diagnosis: This is likely the "over-alkylation" or competitive C-alkylation (rare) or, more likely, aldol condensation if acetone was used.

  • Fix: Switch solvent to DMF or Acetonitrile.[4] Ensure the alkyl halide is added after the base has stirred with the isovanillin for 15-30 minutes to ensure deprotonation is initiated.

Standardized Protocol: The "Gold Standard"

Use this protocol to benchmark your reagents. If this fails, the issue is likely your alkyl halide purity.

Reagents:

  • Isovanillin (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Additive: Potassium Iodide (0.1 equiv) - Optional, use if Alkyl Halide is a Chloride.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with Isovanillin and

    
    .
    
  • Solvation: Add Anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn yellow, indicating phenoxide formation.

  • Addition: Add the Alkyl Halide dropwise.[5] (Add KI here if using).

  • Reaction:

    • For Primary Halides: Stir at RT for 4-6 hours.

    • For Secondary/Bulky Halides: Heat to 60°C for 12 hours.

  • Monitoring: Check TLC. If SM persists, add 0.2 equiv more Alkyl Halide.

  • Workup: Pour mixture into crushed ice/water (5x reaction volume).

    • If Solid: Filter and wash with water.[5][6]

    • If Oil: Extract with EtOAc, wash with Sat.

      
      , Water, and Brine. Dry over 
      
      
      
      .[6]
References
  • BenchChem Technical Support. (2025).[4][6][7] Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions. Retrieved from 6

  • LookChem. (2023). Isovanillin Synthesis and Side Reaction Management. Retrieved from 8

  • Lee, J. C., et al. (2004). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1] Synthetic Communications.[1] Retrieved from 1

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanisms and Troubleshooting. Retrieved from 9

Sources

Technical Support Center: Optimizing PBr₃ Bromination of Electron-Rich Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of electron-rich benzyl alcohols using phosphorus tribromide (PBr₃). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this transformation, troubleshoot common issues, and optimize reaction outcomes. The inherent reactivity of electron-rich aromatic systems presents unique challenges, and this document provides in-depth, field-proven insights to ensure successful and reproducible results.

Introduction: The Challenge of Brominating Activated Benzyl Alcohols

The conversion of benzyl alcohols to benzyl bromides is a cornerstone of organic synthesis. While phosphorus tribromide (PBr₃) is a go-to reagent for this transformation, its application to substrates bearing electron-donating groups (EDGs) on the aromatic ring—such as methoxy, alkyl, or amino functionalities—requires careful consideration. These EDGs activate the benzene ring, making it more susceptible to side reactions that can significantly lower the yield and complicate purification. This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the bromination of electron-rich benzyl alcohols with PBr₃.

Problem 1: Low or Inconsistent Yield of the Desired Benzyl Bromide

Q: I am getting a low yield (<60%) of my desired electron-rich benzyl bromide. What are the likely causes and how can I improve it?

A: Low yields in this reaction are often multifactorial, stemming from incomplete conversion, side reactions, or issues during the workup. Here’s a systematic approach to diagnosing and solving the problem:

  • Incomplete Reaction:

    • Causality: One molecule of PBr₃ can theoretically react with three molecules of the alcohol.[1][2] However, using a stoichiometric amount of 0.33 equivalents of PBr₃ can sometimes be insufficient due to reagent degradation from moisture or the formation of stable phosphite ester intermediates that are lost during workup.[3]

    • Solution:

      • Increase PBr₃ Stoichiometry: Use a slight excess of PBr₃, typically in the range of 0.4-0.5 equivalents per equivalent of alcohol.

      • Monitor the Reaction: Track the disappearance of the starting material using Thin Layer Chromatography (TLC). If the reaction stalls, a small additional charge of PBr₃ may be necessary.

      • Inverse Addition: For highly reactive substrates, consider adding the alcohol solution dropwise to a solution of PBr₃ at low temperature (-10 to 0 °C).[3][4] This maintains an excess of the brominating agent, driving the reaction to completion and minimizing side reactions involving the unreacted alcohol.[4]

  • Side Reactions (See Problem 2 for a detailed discussion):

    • Causality: Electron-rich benzyl alcohols are prone to side reactions such as Friedel-Crafts alkylation, ether formation, and polymerization, all of which consume the starting material and product.

    • Solution: Strict temperature control is paramount. Maintaining the reaction temperature at 0 °C or below minimizes the rate of these unwanted pathways.

  • Workup Issues:

    • Causality: The benzyl bromide product can be susceptible to hydrolysis back to the alcohol, especially during a lengthy or basic aqueous workup. Additionally, phosphite ester intermediates can be water-soluble and lost to the aqueous phase.[3]

    • Solution:

      • Rapid, Cold Workup: Quench the reaction with ice-cold water or a cold, dilute bicarbonate solution. Perform extractions quickly.

      • Avoid Strong Bases: Use a weak base like saturated sodium bicarbonate for neutralization. Avoid stronger bases like sodium hydroxide, which can promote hydrolysis and other side reactions.

Problem 2: Significant Formation of Side Products

Q: My crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side products and how can I prevent their formation?

A: The electron-rich nature of your substrate makes it susceptible to several side reactions. Identifying the likely culprits is the first step to suppression.

  • Side Product 1: Dibenzylic Ether (Ar-CH₂-O-CH₂-Ar)

    • Causality: This is a common byproduct where an unreacted molecule of the benzyl alcohol acts as a nucleophile and attacks the activated alcohol-PBr₃ intermediate (an alkoxyphosphonium bromide).[4] This is more prevalent when the concentration of the free alcohol is high.

    • Prevention:

      • Inverse Addition: As mentioned previously, adding the alcohol to the PBr₃ solution keeps the concentration of the free alcohol low.[4]

      • Sufficient PBr₃: Using a slight excess of PBr₃ ensures the rapid conversion of the alcohol to the intermediate and then to the product, minimizing the time it can act as a nucleophile.

  • Side Product 2: Friedel-Crafts Alkylation Products

    • Causality: The highly reactive benzyl bromide product is an excellent electrophile. The electron-rich aromatic ring of another molecule (either the starting material or the product) can act as a nucleophile, leading to self-alkylation and the formation of diarylmethanes or more complex oligomers. This is often promoted by the in situ generation of HBr, a Lewis acid promoter.[5][6]

    • Prevention:

      • Low Temperature: Running the reaction at 0 °C or below is critical to slow the rate of this bimolecular reaction.

      • Use of a Non-Polar Solvent: Solvents like dichloromethane or diethyl ether are standard. Avoid more polar or coordinating solvents that might stabilize carbocationic intermediates.

      • Scavenge HBr: The addition of a non-nucleophilic base like pyridine can sequester the HBr generated, although this must be done carefully as pyridine can also react with PBr₃.[7] A trial run on a small scale is recommended.

  • Side Product 3: Ring Bromination

    • Causality: If the aromatic ring is highly activated (e.g., with multiple methoxy groups), electrophilic aromatic substitution (bromination) on the ring can compete with the desired SN2 reaction at the benzylic position.[8] This can be exacerbated by any free bromine present in the PBr₃ or formed during the reaction.

    • Prevention:

      • High-Quality PBr₃: Use freshly distilled or a new bottle of PBr₃ to minimize the presence of Br₂.

      • Strict Temperature Control: Electrophilic aromatic substitution is generally slower at lower temperatures.

      • Alternative Reagents: If ring bromination is a persistent issue, consider alternative, milder brominating agents such as N-Bromosuccinimide (NBS) with triphenylphosphine (the Appel reaction).[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the bromination of an electron-rich benzyl alcohol?

A1: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For electron-rich systems, it is crucial to start at a low temperature, typically 0 °C , and maintain it throughout the addition of PBr₃.[3][4] In some cases, especially with highly activated rings, dropping the temperature to -10 °C or even lower may be necessary to suppress Friedel-Crafts alkylation.[3] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours, but this should be monitored closely by TLC.

Q2: Which solvent is best for this reaction?

A2: Anhydrous, non-polar, aprotic solvents are ideal. Anhydrous diethyl ether and dichloromethane (DCM) are the most commonly used and effective solvents.[4][7] They are relatively inert to the reaction conditions and do a good job of solvating the starting material without promoting carbocation formation. Ensure your solvent is truly anhydrous, as PBr₃ reacts violently with water.[1][2]

Q3: How much PBr₃ should I use?

A3: While the stoichiometry is 3:1 (alcohol:PBr₃), it is highly recommended to use a slight excess of PBr₃. A good starting point is 0.4 to 0.5 molar equivalents of PBr₃ for every 1 molar equivalent of the benzyl alcohol .[1][4] This helps to ensure complete conversion and minimize ether formation.

Q4: The reaction mixture turned dark purple/black. What does this mean?

A4: A dark coloration often indicates the formation of polymeric or decomposition products. This is a common sign of Friedel-Crafts polymerization, especially if the temperature was not adequately controlled. The electron-rich nature of the aromatic rings can lead to extensive intermolecular reactions. If this occurs, it is best to stop the reaction, as the yield of the desired product is likely to be very low. For future attempts, focus on maintaining a lower reaction temperature and consider using a more dilute solution.

Q5: How do I properly quench and work up the reaction?

A5: A careful workup is critical for preserving your product.

  • Cooling: Before quenching, cool the reaction mixture back down to 0 °C in an ice bath.

  • Quenching: Slowly and carefully add ice-cold water or crushed ice to the reaction mixture with vigorous stirring. PBr₃ reacts exothermically with water, so a slow addition is crucial for safety.

  • Neutralization: If the aqueous layer is acidic, neutralize it by slowly adding a saturated solution of sodium bicarbonate. Be aware of gas evolution (CO₂). Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Separate the organic layer and extract the aqueous layer 2-3 times with your reaction solvent (e.g., DCM or diethyl ether).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q6: What are some alternative reagents if PBr₃ consistently fails?

A6: If PBr₃ proves too harsh for your substrate, several milder alternatives can be employed:

  • Appel Reaction (PPh₃, CBr₄ or NBS): This is a very mild and effective method that proceeds via an SN2 mechanism, generally avoiding the acidic conditions that promote side reactions.[9]

  • Thionyl Bromide (SOBr₂): While also reactive, it can sometimes offer better selectivity than PBr₃.

  • Generate HBr in situ: Using a mixture of NaBr and H₂SO₄ can be effective, but the strong acid can still promote side reactions.

Protocols and Data

Table 1: Recommended Reaction Parameters
ParameterRecommendation for Electron-Rich Benzyl AlcoholsRationale
Temperature 0 °C to -10 °C during addition, then slowly warm to RTMinimizes Friedel-Crafts alkylation and other side reactions.
PBr₃ Stoichiometry 0.4 - 0.5 equivalentsEnsures complete conversion and minimizes ether formation.
Solvent Anhydrous Diethyl Ether or DichloromethaneInert, aprotic solvents that disfavor carbocation formation.
Addition Mode Inverse addition (alcohol to PBr₃)Keeps the concentration of free alcohol low, reducing ether formation.
Workup Quench Ice-cold water or saturated NaHCO₃ (aq)Controls exotherm and prevents product degradation.
Experimental Protocol: General Procedure for Bromination of 4-Methoxybenzyl Alcohol

Materials:

  • 4-Methoxybenzyl alcohol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add PBr₃ (0.4 eq) and anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice-water bath.

  • Dissolve 4-methoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

  • Add the alcohol solution dropwise to the stirred PBr₃ solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-methoxybenzyl bromide.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.

Visualizations

Reaction Mechanism and Side Reactions

G cluster_main Main Reaction Pathway (SN2) cluster_side1 Side Reaction 1: Ether Formation cluster_side2 Side Reaction 2: Friedel-Crafts Alkylation A Ar-CH2OH (Electron-Rich Benzyl Alcohol) C [Ar-CH2O-PBr2H]+ Br- (Alkoxyphosphonium Bromide) A->C + PBr3 B PBr3 D Ar-CH2Br (Desired Product) C->D SN2 attack by Br- E HOPBr2 C->E Leaving Group F Ar-CH2OH (Nucleophile) H Ar-CH2-O-CH2-Ar (Dibenzyl Ether) F->H attacks G [Ar-CH2O-PBr2H]+ Br- G->H I Ar-CH2Br (Electrophile) K Diaryl Methane / Polymer I->K H+ catalyzed J Ar-CH2OH (Nucleophilic Ring) J->K

Caption: Main SN2 pathway and competing side reactions in the PBr₃ bromination of electron-rich benzyl alcohols.

Troubleshooting Workflow

G start Low Yield or Side Products Observed q1 Is the reaction temperature strictly controlled (≤ 0°C)? start->q1 a1_no Action: Lower temperature to 0°C or -10°C. Rerun reaction. q1->a1_no No a1_yes Yes q1->a1_yes q2 Are you using inverse addition? a1_yes->q2 a2_no Action: Add alcohol solution to PBr3 solution. q2->a2_no No a2_yes Yes q2->a2_yes q3 Is PBr3 stoichiometry adequate (0.4-0.5 eq)? a2_yes->q3 a3_no Action: Increase PBr3 to 0.4-0.5 equivalents. q3->a3_no No a3_yes Yes q3->a3_yes q4 Are reagents and solvent anhydrous? a3_yes->q4 a4_no Action: Use freshly dried solvents and new PBr3. q4->a4_no No a4_yes Yes q4->a4_yes end Consider alternative reagents (e.g., Appel Reaction) q4->end If all else fails

Caption: A systematic workflow for troubleshooting poor outcomes in the bromination of activated benzyl alcohols.

References

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • IntechOpen. (2025, August 8). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield? Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. Retrieved from [Link]

  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Retrieved from [Link]

  • ACS Publications. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • ACS Publications. (n.d.). An Alternative Method for the Selective Bromination of Alkylbenzenes Using NaBrO3/NaHSO3 Reagent. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Oxidation of benzyl alcohols with Oxone((R)) and sodium bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • YouTube. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]

  • Reddit. (2025, April 29). Non racemization reaction when PBr3 reaction with benzyllic secondary alcohol. Retrieved from [Link]

  • Jack Westin. (n.d.). Ether formation. Retrieved from [Link]

  • ACG Publications. (2021, July 19). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Oxidation of Benzyl Alcohols by Polymer Supported V(IV) Complex Using O2. Retrieved from [Link]

  • PMC. (n.d.). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. Retrieved from [Link]

  • ResearchGate. (2016, May 26). Can anyone provide the standard procedure for conversion of aromatic alcohol to corresponding bromo using PBr3? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • PMC. (n.d.). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

Sources

Validation & Comparative

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Hydroxy-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) spectroscopy, stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-hydroxy-4-methoxybenzyl bromide, a key intermediate in the synthesis of various bioactive compounds. By comparing its expected spectral features with those of structurally related molecules, we offer a robust framework for spectral interpretation and verification.

The Structural Context: Predicting the ¹H NMR Spectrum

3-Hydroxy-4-methoxybenzyl bromide (also known as 5-(bromomethyl)-2-methoxyphenol) possesses a unique arrangement of functional groups that gives rise to a characteristic ¹H NMR spectrum.[1] The aromatic ring is substituted with a hydroxyl group, a methoxy group, and a bromomethyl group, leading to a specific pattern of signals for the aromatic protons.

Based on established principles of NMR spectroscopy and analysis of similar structures, a predicted ¹H NMR spectrum can be outlined. The electron-donating effects of the hydroxyl and methoxy groups, and the electron-withdrawing effect of the bromine atom, all influence the chemical shifts of the neighboring protons.[2]

Table 1: Predicted ¹H NMR Data for 3-Hydroxy-4-methoxybenzyl Bromide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic H (adjacent to -OH)~6.90d1H~2.0 (meta)
Aromatic H (adjacent to -CH₂Br)~6.85dd1H~8.0 (ortho), ~2.0 (meta)
Aromatic H (adjacent to -OCH₃)~6.75d1H~8.0 (ortho)
Benzylic Protons (-CH₂Br)~4.50s2H-
Methoxy Protons (-OCH₃)~3.85s3H-
Hydroxyl Proton (-OH)~5.50 (variable)s (broad)1H-

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predictions, we will compare the expected spectrum of 3-hydroxy-4-methoxybenzyl bromide with the experimental ¹H NMR data of structurally similar compounds.

Vanillyl Alcohol: The Closest Relative

Vanillyl alcohol (4-hydroxymethyl-2-methoxyphenol) is an excellent comparative model, differing only by the substitution of the bromine atom with a hydroxyl group.[3][4][5][6] This substitution significantly impacts the chemical shift of the benzylic protons.

Table 2: Experimental ¹H NMR Data for Vanillyl Alcohol

Proton AssignmentChemical Shift (δ, ppm) in DMSO-d₆MultiplicityIntegration
Aromatic Protons6.71 - 6.89m3H
Benzylic Protons (-CH₂OH)4.38 - 4.39t2H
Methoxy Protons (-OCH₃)3.75s3H
Hydroxyl Proton (-OH, phenolic)8.79s1H
Hydroxyl Proton (-OH, alcoholic)5.01 - 5.03t1H

Source: PubChem CID 62348[3]

The benzylic protons in vanillyl alcohol appear around 4.38-4.39 ppm. In 3-hydroxy-4-methoxybenzyl bromide, the replacement of the hydroxyl group with the more electronegative bromine atom is expected to deshield these protons, shifting their resonance downfield to approximately 4.50 ppm.

4-Methoxybenzyl Bromide and 3-Hydroxybenzyl Bromide: Isolating Electronic Effects

By examining compounds with only one of the key functional groups, we can further refine our understanding of their individual contributions to the overall spectrum.

  • 4-Methoxybenzyl Bromide : The ¹H NMR spectrum of this compound will show the influence of the methoxy group on the aromatic and benzylic protons without the complication of the hydroxyl group. The benzylic protons are typically observed around 4.4-4.5 ppm.[7][8][9][10][11][12]

  • 3-Hydroxybenzyl Bromide : This analog allows for the assessment of the hydroxyl group's effect in a similar position. The spectra for related compounds like 3-hydroxybenzyl alcohol show the aromatic protons in a range of 6.6 to 7.2 ppm.[13]

The comparison with these analogs reinforces the predicted chemical shifts for the target molecule, highlighting the additive nature of substituent effects on proton chemical shifts.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for 3-hydroxy-4-methoxybenzyl bromide, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[14]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[15]

2. NMR Spectrometer Setup:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Shim the magnetic field to ensure homogeneity and optimal resolution.
  • Set the appropriate spectral width to encompass all expected proton signals.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale using the TMS signal.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the splitting patterns (multiplicities) to deduce the coupling between neighboring protons.

Visualizing the Molecule and its ¹H NMR Correlations

To visually represent the relationships between the different protons in 3-hydroxy-4-methoxybenzyl bromide, a molecular structure diagram with proton labeling is essential.

Caption: Molecular structure of 3-hydroxy-4-methoxybenzyl bromide with proton labeling.

Conclusion

The ¹H NMR spectrum of 3-hydroxy-4-methoxybenzyl bromide is a powerful tool for its structural confirmation. By understanding the expected chemical shifts, multiplicities, and integration values, and by comparing them with the spectra of related compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided guide offers a comprehensive framework for this analysis, from prediction and comparative study to experimental acquisition and data interpretation, ensuring the scientific integrity of research and development endeavors.

References

  • Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid in Deep Eutectic Solvent and Implementation. (n.d.). RSC Advances.
  • PubChem. (n.d.). Vanillyl alcohol. Retrieved February 13, 2024, from [Link]

  • Contents - Rsc.org. (n.d.).
  • Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin - Utah Chemistry. (n.d.). Retrieved February 13, 2024, from [Link]

  • Reddit. (2016, April 11). Need help interpreting proton NMR spectrum for vanillyl alcohol. r/chemhelp. Retrieved February 13, 2024, from [Link]

  • 4 - Supporting Information. (n.d.).
  • Al–Douh, M. H., Hamid, S. A., & Osman, H. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Retrieved February 13, 2024, from [Link]

  • Synthesis of new vanillin derivatives from natural eugenol. (2021, June 24). SciSpace. Retrieved February 13, 2024, from [Link]

  • Chegg.com. (2020, April 6). Solved HNMR of Vanillyl alcohol PPS CNMR 160 140 120 100. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 2 mM vanillin in D 2 O. Retrieved February 13, 2024, from [Link]

  • Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO - University of Pretoria. (n.d.). Retrieved February 13, 2024, from [Link]

  • Chemical shifts. (n.d.).
  • Supplementary Information for: - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2024, from [Link]

  • SpectraBase. (n.d.). Benzylbromide - Optional[1H NMR] - Chemical Shifts. Retrieved February 13, 2024, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved February 13, 2024, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0233904). Retrieved February 13, 2024, from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methoxybenzyl bromide. Retrieved February 13, 2024, from [Link]

  • Supplementary Information - Beilstein Journals. (n.d.). Retrieved February 13, 2024, from [Link]

  • Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[15]uril - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2024, from [Link]

  • PubChem. (n.d.). 4-Methoxybenzyl bromide. Retrieved February 13, 2024, from [Link]

  • Agnitio Pharma. (n.d.). 4-Methoxybenzyl bromide 2746-25-0 C8H9BrO. Retrieved February 13, 2024, from [Link]

  • NIST WebBook. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol. Retrieved February 13, 2024, from [Link]

  • PubChem. (n.d.). Hydroxybenzyl bromide. Retrieved February 13, 2024, from [Link]

Sources

Comparative Mass Spectrometry Guide: Isovanillyl vs. Vanillyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of isovanillyl derivatives, specifically comparing them against their structural isomers, vanillyl derivatives.

Executive Summary & Technical Context

Isovanillyl derivatives (containing the 3-hydroxy-4-methoxybenzyl moiety) are structural isomers of the widely prevalent vanillyl derivatives (4-hydroxy-3-methoxybenzyl). Distinguishing these isomers is a critical challenge in pharmacokinetics, natural product chemistry (e.g., capsaicinoids), and synthetic impurity profiling.

While both moieties share an identical molecular formula and similar functional groups, their behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) differs due to the electronic resonance effects governed by the position of the hydroxyl (-OH) and methoxy (-OCH₃) groups relative to the benzylic carbon.

This guide serves as a self-validating protocol for researchers to differentiate these isomers using high-resolution MS/MS and LC-MS workflows.

Mechanistic Fragmentation Analysis

The core difference between isovanillyl and vanillyl fragmentation lies in the stability of the resulting carbocations and the "Ortho-Effect" interactions.

The Structural Divergence
  • Vanillyl (Alternative): 4-hydroxy-3-methoxybenzyl.[1] The hydroxyl group is para to the benzylic attachment.

  • Isovanillyl (Product): 3-hydroxy-4-methoxybenzyl.[2][3] The methoxy group is para to the benzylic attachment.

Fragmentation Pathways (EI & ESI)

Under collision-induced dissociation (CID), both derivatives typically yield a characteristic benzyl-type cation (m/z 137 for the alcohol/aldehyde core). However, the relative abundance of secondary fragments (m/z 122, 109, 94) varies.

Pathway A: Methyl Radical Loss (Formation of Quinoid Ions)
  • Mechanism: Cleavage of the methyl group from the methoxy substituent.

  • Isovanillyl Behavior: The para-methoxy group is a strong electron donor. Loss of the methyl radical (

    
    ) generates a resonance-stabilized quinoid ion. This pathway is often more pronounced  in isovanillyl derivatives due to the direct conjugation of the para-oxygen with the benzylic center.
    
  • Vanillyl Behavior: The para-hydroxyl group already supports quinoid resonance without fragmentation. The loss of the methyl group (from the meta-methoxy) is less electronically favored compared to isovanillyl.

Pathway B: Carbon Monoxide Loss (Ring Contraction)
  • Mechanism: Ejection of CO from the phenolic ring, often preceded or followed by radical losses.

  • Diagnostic Utility: Vanillyl derivatives frequently show a higher ratio of CO loss (m/z

    
    ) relative to methyl loss compared to isovanillyl, due to the stability of the resulting phenoxy radical.
    
Visualization of Fragmentation Logic

The following DOT diagram illustrates the competing pathways and the resonance stabilization differences.

FragmentationPathways Precursor Molecular Ion [M]+ Isovanillyl Isovanillyl Derivative (3-OH, 4-OMe) Precursor->Isovanillyl Vanillyl Vanillyl Derivative (4-OH, 3-OMe) Precursor->Vanillyl Ion_137 Benzylic Cation (m/z 137) Isovanillyl->Ion_137 Benzylic Cleavage Quinoid_Iso Quinoid Ion (Stable) [M - CH3]+ Isovanillyl->Quinoid_Iso Major Pathway (Para-OMe Effect) Vanillyl->Ion_137 Benzylic Cleavage Quinoid_Van Phenoxy Radical [M - CO]+ Vanillyl->Quinoid_Van Competing Pathway (Para-OH Effect) m/z 122 (Loss of CH3) m/z 122 (Loss of CH3) Ion_137->m/z 122 (Loss of CH3) m/z 109 (Loss of CO) m/z 109 (Loss of CO) Ion_137->m/z 109 (Loss of CO)

Caption: Comparative fragmentation flow.[4] Note the enhanced stability of the methyl-loss product in Isovanillyl derivatives due to para-methoxy resonance.

Experimental Protocol: Distinguishing Isomers

Since MS spectra alone can be ambiguous due to common ions, this protocol integrates chromatographic separation with specific MS/MS transitions.

Sample Preparation[6]
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).

  • Derivatization (Optional): Silylation with BSTFA/TMCS (99:1) is recommended for GC-MS analysis to enhance the "Ortho-Effect" distinction.

LC-MS/MS Parameters (Standardized)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (for derivatives) or Negative Mode (for free phenols).

Data Acquisition Workflow
  • Full Scan (Q1): Identify molecular ion

    
    .
    
  • Product Ion Scan (MS2): Fragment the precursor with collision energy (CE) ramped 10–40 eV.

  • Extract Ion Chromatogram (EIC): Monitor m/z 137.06 (benzyl cation) and m/z 122.03 (radical cation).

Quantitative Comparison: Isovanillyl vs. Alternatives

The following table summarizes the key diagnostic features observed in high-resolution MS experiments.

FeatureIsovanillyl Derivative (Product)Vanillyl Derivative (Alternative)Mechanistic Cause
Base Peak (EI) m/z 151/152 (Molecular Ion)m/z 151/152 (Molecular Ion)High stability of aromatic ring.
m/z 137 Abundance ModerateHighVanillyl cation is exceptionally stable.
[M - CH₃]⁺ Intensity High Low/ModeratePara-methoxy group facilitates methyl radical loss to form stable quinoid.
[M - CO]⁺ Intensity ModerateHigh Para-hydroxyl facilitates CO ejection from the phenol moiety.
Retention Time (RP-LC) Elutes Later Elutes Earlier Isovanillyl (3-OH) is slightly less polar/more hydrophobic than Vanillyl (4-OH) due to intramolecular H-bonding masking.
pKₐ (approx.) ~8.8~7.4Position of OMe affects acidity of OH; Vanillyl is more acidic.
Diagnostic Ratio Calculation

To confirm identity without standards, calculate the Fragmentation Ratio (FR) :



  • Isovanillyl: Typically displays a higher FR (>0.5) due to favored methyl loss.

  • Vanillyl: Typically displays a lower FR (<0.3) as the m/z 137 cation is the thermodynamic sink.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl Alcohol). National Institute of Standards and Technology. Link

  • MassBank Project. Mass Spectrum of 4-Hydroxy-3-methoxybenzaldehyde (Vanillin).[1] MassBank Record JP000532.[1] Link

  • Ramana, D. V., & Viswanadham, S. K. (1983). Ortho effects in organic molecules on electron impact: XI—the interesting ortho effect of the methoxy group. Journal of Mass Spectrometry. Link

  • PubChem. 3-Hydroxy-4-methoxybenzyl alcohol (Isovanillyl Alcohol) Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Product Specification. Merck KGaA. Link

Sources

Navigating the Thermal Landscape: A Comparative Guide to the Melting Point of 3-Acetoxy-4-methoxybenzyl Bromide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the physical properties of a compound are fundamental to its characterization, purity assessment, and handling. Among these, the melting point stands as a critical first indicator of identity and purity. This guide provides a comparative analysis of the melting point of 3-acetoxy-4-methoxybenzyl bromide, a potentially novel compound, by examining structurally related analogs. Due to the limited availability of direct experimental data for the target compound, this guide offers a framework for its theoretical estimation and a robust experimental protocol for its determination.

The Significance of Melting Point in Drug Development

The melting point of an active pharmaceutical ingredient (API) or intermediate is more than just a physical constant; it is a cornerstone of its physicochemical profile. A sharp and well-defined melting range is a strong indicator of high purity, while a depressed and broad melting range often suggests the presence of impurities.[1] This parameter influences solubility, dissolution rate, and ultimately, the bioavailability of a drug product. Therefore, accurate melting point determination is a non-negotiable step in the journey from laboratory synthesis to clinical application.

Comparative Analysis of Substituted Benzyl Bromides

To predict and understand the melting point of 3-acetoxy-4-methoxybenzyl bromide, we can analyze the experimentally determined melting points of its structural relatives. The following table summarizes the available data for a series of substituted benzyl bromides.

Compound NameStructureMelting Point (°C)Key Differences from Target Compound
3-Acetoxy-4-methoxybenzyl Bromide (Target) Unknown -
Benzyl Bromide-3.9 to -1[2][3]Unsubstituted parent compound
4-Methoxybenzyl BromideLiquid at room temp.Lacks the 3-acetoxy group
3-Methoxybenzyl BromideLiquid at room temp.Lacks the 4-acetoxy group; different methoxy position
3-Fluoro-4-methoxybenzyl Bromide41.0 - 47.0[4]3-fluoro group instead of 3-acetoxy group
4-Acetoxy-3-methoxybenzaldehyde73 - 80[2]Aldehyde instead of benzyl bromide; isomeric acetoxy/methoxy positions
3-Hydroxy-4-methoxybenzyl Alcohol135 - 137Benzyl alcohol instead of benzyl bromide; 3-hydroxy instead of 3-acetoxy

Deciphering the Influence of Molecular Structure on Melting Point

The melting point of a crystalline solid is governed by the strength of its crystal lattice, which in turn depends on intermolecular forces and molecular packing efficiency.

1. The Unsubstituted Core: Benzyl Bromide

Benzyl bromide, the foundational structure, is a liquid at room temperature with a melting point around -3°C.[1][3] This low melting point is characteristic of a relatively small molecule with moderate polarity, dominated by van der Waals forces and dipole-dipole interactions from the C-Br bond.

2. The Methoxy Effect: Positional Isomerism

Both 3-methoxybenzyl bromide and 4-methoxybenzyl bromide are liquids at room temperature, indicating that the addition of a single methoxy group does not sufficiently increase intermolecular forces to result in a solid state at ambient conditions.[5] The methoxy group introduces a dipole moment, but its effect on the melting point is not as pronounced as that of groups capable of hydrogen bonding.

3. The Impact of a Halogen: The Case of Fluorine

The introduction of a fluorine atom at the 3-position in 3-fluoro-4-methoxybenzyl bromide leads to a significant increase in melting point (41.0 - 47.0 °C) compared to the methoxy-substituted analogs.[4] This is likely due to the high electronegativity of fluorine, which enhances the molecular dipole moment and promotes stronger dipole-dipole interactions within the crystal lattice.

4. The Acetoxy Group and Isomeric Position

While not a benzyl bromide, 4-acetoxy-3-methoxybenzaldehyde provides a valuable comparison. Its melting point is in the range of 73 - 80°C.[2] The presence of the acetoxy group, with its polar carbonyl moiety, significantly increases the potential for dipole-dipole interactions. Furthermore, the planarity of the aldehyde group may allow for more efficient crystal packing. The isomeric relationship to our target compound highlights how the relative positions of the substituents can influence physical properties.

5. The Hydroxyl Precursor

The high melting point of 3-hydroxy-4-methoxybenzyl alcohol (135 - 137°C) is readily explained by the presence of the hydroxyl group, which can participate in strong intermolecular hydrogen bonding. This creates a much more stable crystal lattice that requires more energy to disrupt.

Theoretical Estimation for 3-Acetoxy-4-methoxybenzyl Bromide

Based on the comparative data, we can infer the following for 3-acetoxy-4-methoxybenzyl bromide:

  • The presence of the acetoxy group, with its polar carbonyl, will lead to a significantly higher melting point than the simple methoxybenzyl bromides.

  • The melting point will likely be lower than that of its hydroxyl analog (3-hydroxy-4-methoxybenzyl alcohol) as the acetoxy group is a hydrogen bond acceptor but not a donor.

  • The melting point is expected to be in a similar range to, or potentially slightly different from, 3-fluoro-4-methoxybenzyl bromide, depending on the interplay between the dipole moments of the C-F and C=O bonds and their influence on crystal packing.

Given these considerations, a reasonable estimate for the melting point of 3-acetoxy-4-methoxybenzyl bromide would be in the range of 50 - 80°C . However, this remains a theoretical estimation that must be confirmed by experimental data.

Experimental Protocol for Melting Point Determination

The following is a standardized protocol for determining the melting point of a crystalline organic compound using a digital melting point apparatus (e.g., Mel-Temp).

Materials:

  • Crystalline sample of the compound

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Loading the Apparatus:

    • Carefully insert the capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended for Unknowns):

    • Set the apparatus to heat at a rapid rate (e.g., 10-20°C per minute).

    • Observe the sample and record the approximate temperature at which it melts. This will provide a preliminary melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

  • Accurate Determination:

    • Use a fresh sample in a new capillary tube.

    • Set the starting temperature of the apparatus to about 10-15°C below the approximate melting point found in the rapid determination.

    • Set the heating rate to a slow and steady 1-2°C per minute. This slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal disappears (the completion of melting).

    • The recorded range between the onset and completion of melting is the melting point range of the compound.

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool completely.

    • Dispose of the used capillary tube in the appropriate glass waste container.

Visualizing Structural Relationships

The following diagram illustrates the structural relationships between 3-acetoxy-4-methoxybenzyl bromide and the comparative compounds discussed.

Caption: Structural relationships of 3-acetoxy-4-methoxybenzyl bromide and its analogs.

Conclusion

While the precise melting point of 3-acetoxy-4-methoxybenzyl bromide remains to be experimentally determined, a thorough analysis of its structural analogs provides a strong basis for a theoretical estimation and underscores the principles governing the physical properties of substituted aromatic compounds. The provided experimental protocol offers a reliable method for the accurate determination of this crucial parameter. For researchers engaged in the synthesis and development of novel compounds, this comparative approach serves as a valuable tool for characterization and purity assessment, ensuring the integrity and quality of their scientific endeavors.

References

  • PubChem. Benzyl Bromide. National Center for Biotechnology Information. [Link]

  • Wikipedia. Benzyl bromide. [Link]

  • Grokipedia. Benzyl bromide. [Link]

  • CSIRO Publishing. Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. [Link]

  • LookChem. 4-Methoxybenzyl bromide. [Link]

  • PubChem. 3-Hydroxy-4-methoxybenzyl bromide. National Center for Biotechnology Information. [Link]

  • Stenutz. 4-acetoxy-3-methoxybenzaldehyde. [Link]

  • Beilstein Journals. Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins. [Link]

  • PubChem. 4-Methoxybenzyl bromide. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

Part 1: Understanding the Inherent Risks of 3-Hydroxy-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Disposal of 3-Hydroxy-4-methoxybenzyl Bromide

For the conscientious researcher, the lifecycle of a chemical does not end upon the completion of a reaction. The safe and responsible disposal of surplus or waste reagents is a critical aspect of laboratory practice, safeguarding both personnel and the environment. 3-Hydroxy-4-methoxybenzyl bromide, a valuable reagent in organic synthesis, is also a potent lachrymator and a reactive alkylating agent, necessitating a deliberate and informed disposal protocol. This guide provides a comprehensive, step-by-step methodology for its neutralization and disposal, grounded in established chemical principles.

Before addressing disposal, it is crucial to understand the chemical characteristics that define the hazards of 3-Hydroxy-4-methoxybenzyl bromide. Its structure, featuring a reactive benzylic bromide, is the primary source of its hazardous properties.

Key Chemical Properties and Hazards:

PropertyDataSignificance in Handling and Disposal
Molecular Formula C₈H₉BrO₂[1]Presence of bromine categorizes it as a halogenated organic compound, requiring specific waste streams.[2][3][4]
Appearance Colorless to pale yellow liquid/solid[5][6]Visual identification of the substance.
Primary Hazards Lachrymator (causes tearing), corrosive, causes burns, irritant[6][7]Mandates handling in a chemical fume hood with appropriate personal protective equipment (PPE). Direct sewer disposal is prohibited.[8]
Reactivity Reacts with water, bases, oxidizers, and alcohols[9]Forms the basis of neutralization strategies. Incompatible materials must be avoided during storage and disposal.

The benzylic bromide functional group makes the compound a strong alkylating agent and a lachrymator. The primary goal of any disposal procedure is to chemically alter this functional group to render the molecule inert and non-hazardous.

Part 2: The Core Disposal Protocol: Neutralization via Hydrolysis

The most effective method for neutralizing 3-Hydroxy-4-methoxybenzyl bromide is through chemical transformation. The recommended approach is a base-catalyzed hydrolysis, which converts the reactive benzyl bromide into the far less hazardous 3-Hydroxy-4-methoxybenzyl alcohol.[10][11] This process is a classic nucleophilic substitution reaction.

Disposal Workflow cluster_0 Preparation & Safety cluster_1 Neutralization cluster_2 Waste Management A Don PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Prepare 1M NaOH or Sodium Bicarbonate Solution B->C D Slowly Add 3-Hydroxy-4-methoxybenzyl bromide to Basic Solution with Stirring C->D Controlled Reaction E Stir for >1 Hour at Room Temperature D->E Ensure Completion F Verify pH is Neutral/Basic E->F G Transfer to Labeled 'Halogenated Organic Waste' Container F->G Segregate Waste H Arrange for EH&S Pickup G->H

Caption: Workflow for the safe neutralization and disposal of 3-Hydroxy-4-methoxybenzyl bromide.

Experimental Protocol for Neutralization

This procedure should be performed on small quantities (typically <10 g) at a time.

  • Preparation and Safety:

    • Work exclusively within a certified chemical fume hood.

    • Wear appropriate PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat.[2]

    • Ensure an appropriate spill kit is readily available. A mixture of sodium carbonate (or calcium carbonate), bentonite clay (cat litter), and sand is effective for absorbing spills.[6]

  • Neutralization Reaction:

    • In a beaker or flask large enough to accommodate the reaction volume with minimal splashing, prepare a 1 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). Sodium bicarbonate is a milder, safer alternative for small quantities.

    • While stirring the basic solution, slowly and carefully add the 3-Hydroxy-4-methoxybenzyl bromide in small portions. An exothermic reaction may occur; slow addition helps to control the temperature.

    • Continue stirring the mixture at room temperature for a minimum of one hour to ensure the hydrolysis reaction is complete. The benzyl bromide is immiscible with water, so vigorous stirring is important.[6]

  • Waste Segregation and Disposal:

    • Once the reaction is complete, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH > 7).

    • The entire mixture should be transferred to a designated, clearly labeled container for "Halogenated Organic Waste".[2][4] The label should also indicate the contents (e.g., "Neutralized 3-Hydroxy-4-methoxybenzyl bromide in aqueous solution").

    • Seal the container and store it in a designated satellite accumulation area for hazardous waste.

    • Contact your institution's Environmental Health and Safety (EH&S) department for pickup and final disposal.[12][13]

Never pour the raw chemical or the neutralized solution down the drain. [2][8]

Part 3: The Scientific Rationale (E-E-A-T)

Expertise & Experience: The Chemistry of Neutralization

The choice of base hydrolysis is deliberate. Benzyl bromides are susceptible to nucleophilic attack. In this protocol, the hydroxide ion (⁻OH) from NaOH or the bicarbonate ion (HCO₃⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide ion (Br⁻) and the formation of a C-O bond, yielding the corresponding benzyl alcohol.

This transformation is critical because 3-Hydroxy-4-methoxybenzyl alcohol is a stable solid that lacks the lachrymatory and potent alkylating properties of its bromide precursor, rendering it significantly less hazardous.[10][11]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.